trans-2-Aminocyclobutanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72320-39-9, 1909287-71-3 | |
| Record name | rac-(1R,2R)-2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-aminocyclobutan-1-ol Hydrochloride
Abstract
(1R,2R)-2-aminocyclobutan-1-ol hydrochloride is a synthetically valuable chiral building block, prized for its conformationally constrained cyclobutane scaffold. This structural motif is integral to the design of various pharmaceutically active compounds, where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects. This technical guide provides a comprehensive exploration of the prevalent synthetic strategies to access this high-purity intermediate, tailored for researchers, chemists, and professionals in drug development. We will dissect the nuances of both classical chiral resolution and modern asymmetric synthesis, offering not just procedural steps but the critical scientific rationale behind them.
Strategic Overview: The Bifurcation in Synthesis
The synthesis of a single enantiomer of a chiral molecule like (1R,2R)-2-aminocyclobutan-1-ol fundamentally diverges into two strategic pathways. The choice between these routes is often a critical decision in a development campaign, balancing factors such as cost, scalability, atom economy, and the required optical purity.
-
Classical Chiral Resolution: This robust and time-tested approach involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers. The core principle relies on the temporary conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. Since diastereomers possess different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. While effective, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, although racemization and recycling of the unwanted enantiomer can improve overall efficiency.
-
Asymmetric Synthesis: This more modern and elegant strategy aims to directly generate the desired enantiomer, bypassing the need for a resolution step. This is achieved by employing chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of a key bond-forming reaction. Successful asymmetric synthesis can offer higher yields and better atom economy but may require more specialized reagents and rigorous optimization of reaction conditions.
The logical flow of these two primary synthetic strategies is depicted below.
Caption: High-level overview of the two primary synthetic routes.
The Classical Pathway: Synthesis and Resolution of rac-trans-2-aminocyclobutan-1-ol
This pathway is a workhorse in organic synthesis, valued for its reliability and use of conventional laboratory techniques.
Synthesis of the Racemic Precursor
A common method to prepare the racemic aminocyclobutanol involves the reduction of an intermediate containing the cyclobutane core. For instance, a multi-step sequence starting from cis-3-dibenzylaminocyclobutanol can be used to generate the trans-isomer, which is then deprotected.
Representative Protocol: Synthesis of rac-trans-3-aminocyclobutanol
While a direct protocol for the 2-amino isomer is proprietary in many industrial settings, a published synthesis for the closely related trans-3-aminocyclobutanol provides a robust template for the required chemical transformations.[1]
Step 1: Mitsunobu Reaction
-
Under an inert atmosphere, cis-3-dibenzylaminocyclobutanol is reacted with a carboxylic acid (e.g., benzoic acid) and a condensing agent system like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This reaction proceeds with an inversion of stereochemistry to form the trans-ester.
-
The resulting ester is then typically converted to its hydrochloride salt for purification.
Step 2: Hydrolysis
-
The purified trans-ester hydrochloride is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield trans-3-(dibenzylamino)cyclobutanol.
Step 3: Hydrogenolysis (Deprotection)
-
The dibenzyl protecting group is removed via catalytic hydrogenation. The aminocyclobutanol from the previous step is dissolved in an alcohol solvent (e.g., methanol), and a palladium-based catalyst (e.g., palladium hydroxide on carbon) is added.[1]
-
The mixture is subjected to a hydrogen atmosphere (typically 1.0-1.2 MPa) at a slightly elevated temperature (30-45 °C) until the reaction is complete.[1]
-
Filtration to remove the catalyst followed by solvent evaporation and distillation yields the pure rac-trans-aminocyclobutanol.
Chiral Resolution via Diastereomeric Salt Formation
This is the pivotal step where the enantiomers are separated. The strategy hinges on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized. L-(+)-tartaric acid is a common, cost-effective resolving agent for such amines.[2]
Principle of Resolution with Tartaric Acid
Caption: Diastereomeric salt formation and separation principle.
Experimental Protocol: Resolution and HCl Salt Formation
-
Salt Formation: The racemic trans-2-aminocyclobutan-1-ol is dissolved in a suitable solvent, often an alcohol like methanol or ethanol. A solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent is added. The mixture is typically heated to ensure complete dissolution.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further (e.g., to 0-5 °C) to induce crystallization. The diastereomeric salt of (1R,2R)-2-aminocyclobutan-1-ol with L-(+)-tartaric acid is generally the less soluble salt and will precipitate preferentially.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer, and dried. The optical purity of the salt can be checked at this stage and may be improved by recrystallization if necessary.
-
Liberation of the Free Amine: The isolated, optically pure diastereomeric salt is dissolved in water and treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and break the salt.
-
Extraction: The free (1R,2R)-2-aminocyclobutan-1-ol is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Hydrochloride Salt Formation: The combined organic extracts are dried and the solvent is removed. The resulting oily amine is redissolved in a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of hydrogen chloride (e.g., HCl in isopropanol) is added to precipitate the final product, (1R,2R)-2-aminocyclobutan-1-ol hydrochloride, which is then collected by filtration, washed, and dried.
The Modern Pathway: Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiopure product. One of the most powerful methods for preparing chiral 1,2-amino alcohols is the catalytic asymmetric aminolytic kinetic resolution (AKR) of racemic epoxides.
Conceptual Workflow: Asymmetric Synthesis via Epoxide Resolution
This method involves the reaction of a racemic epoxide with a nucleophile, catalyzed by a chiral catalyst. The catalyst accelerates the reaction of one epoxide enantiomer significantly more than the other, allowing for the separation of a highly enantioenriched product and unreacted epoxide.
Representative Protocol: Catalytic Asymmetric Synthesis of N-Protected 1,2-Amino Alcohols
While a specific protocol for the cyclobutane target is not widely published, a general and highly effective method using a (salen)Co(III) catalyst provides a blueprint for this advanced strategy.[3]
-
Catalyst Activation: A chiral (salen)Co(II) complex is activated by oxidation (often with air) in the presence of a proton source to generate the active (salen)Co(III) catalyst.
-
Kinetic Resolution: A racemic epoxide precursor is treated with a carbamate nucleophile (e.g., Boc-NH₂) in the presence of a catalytic amount of the activated chiral (salen)Co(III) complex.
-
Reaction: The reaction is allowed to proceed at room temperature. The catalyst facilitates the opening of one enantiomer of the epoxide by the carbamate, leading to an N-protected 1,2-amino alcohol with high enantiomeric excess. The other enantiomer of the epoxide remains largely unreacted.
-
Separation & Deprotection: The resulting N-protected amino alcohol can be separated from the unreacted epoxide by standard chromatography. Subsequent deprotection of the carbamate group under acidic conditions yields the desired 1,2-amino alcohol, which can then be converted to its hydrochloride salt. This method can produce N-protected 1,2-amino alcohols with enantiomeric excess values often exceeding 99%.[3]
Data and Process Comparison
The choice of synthetic route has significant implications for key process metrics. The following table summarizes typical expectations for each approach.
| Parameter | Racemic Synthesis & Chiral Resolution | Asymmetric Synthesis (Catalytic) | Justification & Causality |
| Overall Yield | 15-40% | 40-85% | Chiral resolution has a theoretical maximum yield of 50% for the desired enantiomer from the racemate. Asymmetric synthesis can theoretically convert all starting material to the desired product. |
| Enantiomeric Excess (e.e.) | >98% | >99% | Both methods are capable of delivering very high optical purity. Resolution relies on the physical separation of diastereomers, while catalysis relies on the high stereoselectivity of the catalyst. |
| Atom Economy | Lower | Higher | The resolution process inherently discards or requires recycling of at least 50% of the racemic intermediate, leading to lower atom economy. |
| Key Reagents | Racemic Precursor, Chiral Acid (e.g., Tartaric Acid) | Prochiral Substrate, Chiral Catalyst (e.g., (salen)Co complex) | The classical approach relies on stoichiometric amounts of a relatively inexpensive chiral resolving agent. The modern approach uses sub-stoichiometric amounts of a more complex and expensive chiral catalyst. |
| Process Complexity | Moderate; involves multiple crystallization and extraction steps. | High; requires synthesis/procurement of a specialized catalyst and stringent control of reaction conditions. | Resolution is operationally simpler in terms of reaction setup but can be labor-intensive in purification. Asymmetric catalysis requires more precise control over the reaction itself. |
Conclusion for the Practicing Scientist
The synthesis of (1R,2R)-2-aminocyclobutan-1-ol hydrochloride can be successfully approached by either classical resolution or modern asymmetric synthesis.
-
Chiral resolution remains a highly viable and practical option, especially at the laboratory and pilot scale. Its reliance on well-understood crystallization techniques makes it robust and often easier to implement without specialized catalytic expertise. The primary trade-off is the lower theoretical yield, which can be a significant cost driver at larger scales unless an efficient racemization/recycle loop for the unwanted enantiomer is developed.
-
Asymmetric synthesis , particularly through catalytic methods, represents the state-of-the-art in terms of efficiency and atom economy. While it may require a greater initial investment in catalyst development and process optimization, it offers a more sustainable and potentially more cost-effective route for large-scale manufacturing.
The optimal strategy is project-dependent. For initial discovery and medicinal chemistry efforts, the speed and reliability of a chiral resolution may be preferred. For long-term drug development and commercial production, the superior efficiency of an asymmetric route often justifies the additional development effort.
References
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available at: [Link]
-
Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. Available at: [Link]
-
Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
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Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
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Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. Available at: [Link]
- Synthesis method of trans-3-aminobutanol. Google Patents.
- Preparation method and intermediate of optically active trans-2-aminocyclohexanol. Google Patents.
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]
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Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]
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Physicochemical properties of trans-2-Aminocyclobutanol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties and Characterization of trans-2-Aminocyclobutanol Hydrochloride
This document provides a comprehensive technical overview of this compound, a valuable chiral building block in modern medicinal chemistry. Recognizing the limited availability of consolidated public data for this specific molecule, this guide adopts a practical, field-proven approach. It not only presents the known identifiers but also furnishes detailed, expert-driven protocols for the complete experimental characterization of its physicochemical properties. This guide is designed for researchers, synthetic chemists, and drug development professionals who require a robust understanding and a practical framework for handling and validating this compound.
Introduction and Strategic Importance
This compound is a substituted cyclobutane derivative that has gained relevance as a key intermediate in the synthesis of complex therapeutic agents. Its rigid, four-membered ring structure provides a unique conformational constraint that is increasingly exploited by medicinal chemists to design molecules with high target specificity. Notably, it has been utilized as a foundational scaffold in the development of novel protein degraders, such as those targeting Cyclin K[1]. The trans stereochemistry of the amino and hydroxyl groups offers a distinct spatial arrangement for further chemical elaboration.
Given its role as a critical starting material, rigorous confirmation of its identity and properties is paramount to ensure the success and reproducibility of subsequent synthetic steps. This guide provides the necessary framework for this validation.
Chemical Identity and Structural Elucidation
The foundational step in working with any chemical entity is to confirm its identity through established identifiers and structural analysis.
-
Chemical Name: this compound
-
Specific Isomer (Example): (1S,2S)-2-Aminocyclobutan-1-ol hydrochloride
-
CAS Number: 1609406-69-0 (for the 1S,2S isomer)[2]
-
Molecular Formula: C₄H₁₀ClNO[3]
-
Molecular Weight: 123.58 g/mol
The molecular structure, with its characteristic trans configuration, is visualized below.
Caption: Structure of (1S,2S)-2-Aminocyclobutanol Hydrochloride.
Core Physicochemical Properties
A summary of the core physicochemical properties is presented below. Due to the compound's specialized nature, many experimental values are not widely reported in public literature. This table distinguishes between calculated values and those requiring experimental determination.
| Property | Value / Expected Value | Status & Rationale |
| Molecular Weight | 123.58 g/mol | Calculated from the molecular formula C₄H₁₀ClNO. |
| Appearance | White to off-white crystalline solid | Expected for a simple organic hydrochloride salt. |
| Melting Point | Not experimentally reported | Requires Determination. This is a critical parameter for identity and purity assessment. See Protocol 1. |
| Aqueous Solubility | Expected to be high | As a hydrochloride salt, it is anticipated to be freely soluble in water and other polar protic solvents. See Protocol 2. |
| pKa | Estimated Range: 9.0 - 10.0 | Requires Prediction/Determination. The pKa of the protonated amine is crucial for understanding its ionization state at physiological pH. This value is estimated based on similar acyclic and cyclic amino alcohols[4]. Precise prediction requires computational methods[5][6]. |
Analytical Characterization Workflow
For a compound like this compound, where reference data is sparse, a systematic analytical workflow is not just recommended—it is essential for validation. The following diagram and protocols outline a robust, self-validating system for confirming the structure, purity, and key properties of a newly synthesized or procured batch.
Caption: Logical workflow for the physicochemical characterization.
Protocol 1: Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a rapid assessment of purity. A sharp melting range close to a reference value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: Report the melting point as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
Protocol 2: Spectroscopic Identity Confirmation
Rationale: A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's constitution.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework and confirm the trans stereochemistry.
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O will cause the exchange of the O-H and N-H protons, which will therefore not be visible in the spectrum.
-
Expected ¹H NMR Features (in D₂O):
-
The spectrum is expected to be complex due to the constrained ring.
-
CH-O Proton: A multiplet expected in the range of δ 4.0-4.5 ppm.
-
CH-N Proton: A multiplet expected in the range of δ 3.5-4.0 ppm.
-
Cyclobutane Ring Protons (CH₂): A series of complex multiplets expected in the range of δ 1.5-2.5 ppm.
-
The specific coupling constants between the CH-O and CH-N protons and their neighbors are critical for confirming the trans relationship.
-
-
Expected ¹³C NMR Features (in D₂O):
-
C-O Carbon: A signal expected in the range of δ 65-75 ppm.
-
C-N Carbon: A signal expected in the range of δ 50-60 ppm.
-
Cyclobutane Ring Carbons (CH₂): Signals expected in the range of δ 20-35 ppm.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Sample Preparation: Use a solid sampling method such as an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorption Bands:
-
O-H Stretch: A broad band around 3400-3200 cm⁻¹ from the alcohol group.
-
N-H Stretch (as -NH₃⁺): A broad, strong series of bands from ~3100 cm⁻¹ to ~2800 cm⁻¹ corresponding to the ammonium salt.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2980-2850 cm⁻¹).
-
N-H Bend (as -NH₃⁺): An absorption around 1600-1500 cm⁻¹.
-
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region.
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent molecule.
-
Methodology: Use Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or water.
-
Expected Result: The analysis should detect the mass of the free base (the protonated molecule minus HCl). The expected [M+H]⁺ ion for the free base (C₄H₉NO, MW = 87.12) would be at m/z = 88.1.
Safety and Handling
While a specific, comprehensive toxicology report for this compound is not publicly available, its structure as an amino alcohol hydrochloride warrants prudent handling procedures based on analogous compounds.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
Conclusion
This compound is a structurally unique and synthetically valuable building block. While comprehensive physicochemical data in the public domain is limited, this guide provides the essential chemical identifiers and, more importantly, a detailed framework of experimental protocols for its complete characterization. By following the outlined workflow for spectroscopic and physical properties analysis, researchers can confidently validate the identity, purity, and quality of their material, ensuring the integrity of their subsequent research and development efforts.
References
- WO2023025225A1 - Cyclin k degradation agent.
-
(1S,2S)-2-aminocyclobutan-1-ol:hydrochloride (1609406-69-0). Chemchart. [Link]
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Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones. Scilit. [Link]
-
Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. [Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones by Nicola Armoush, et al. Loyola eCommons. [Link]
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Rupp, M. Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]
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Wagen, C. How to Predict pKa. Rowan Scientific. [Link]
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Synthesis of Substituted 2-Amino-Cyclobutanones. CORE. [Link]
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Alluri, V. S. P. V. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]
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How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]
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10th Annual Undergraduate Research Symposium. Rose-Hulman Institute of Technology. [Link]
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- 1. WO2023025225A1 - Cyclin k degradation agent - Google Patents [patents.google.com]
- 2. (1S,2S)-2-aminocyclobutan-1-ol:hydrochloride | 1609406-69-0 [chemicalbook.com]
- 3. jwpharmlab.com [jwpharmlab.com]
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- 5. mrupp.info [mrupp.info]
- 6. How to Predict pKa | Rowan [rowansci.com]
- 7. benchchem.com [benchchem.com]
Foreword: The Strategic Importance of Chiral Cyclobutanes in Modern Drug Discovery
An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-Aminocyclobutanol
The cyclobutane motif, once considered an exotic curiosity, is now increasingly integrated into medicinal chemistry to enhance the properties of drug candidates.[1] Its unique puckered structure and relative chemical inertness provide a scaffold that can improve metabolic stability, direct key pharmacophore groups, and reduce planarity, thereby optimizing drug-target interactions.[1] Within this chemical space, chiral 2-aminocyclobutanol stands out as a valuable building block. Its vicinal amino and hydroxyl groups offer versatile handles for synthesizing complex molecules, making the separation of its racemic mixture into single, pure enantiomers a critical step for developing stereochemically defined active pharmaceutical ingredients (APIs).[2][3]
This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-aminocyclobutanol. We will move beyond simple procedural lists to dissect the underlying principles, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to select and optimize the most appropriate resolution strategy for their specific needs.
Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[4] It is often the first approach considered when the target molecule contains a basic "salt handle" like the amine group in 2-aminocyclobutanol.[4]
Principle & Rationale
The foundational principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[5][6] By reacting the racemic amine (±)-2-aminocyclobutanol with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed:
-
(R)-2-aminocyclobutanol · (R)-chiral acid
-
(S)-2-aminocyclobutanol · (R)-chiral acid
These salts are not mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent system.[7][8] This solubility difference allows for the separation of one diastereomer from the other via fractional crystallization.[8] The success of this technique hinges on the careful selection of the chiral resolving agent and the crystallization solvent to maximize this solubility differential.[4]
Generalized Experimental Protocol
-
Screening for Resolving Agent and Solvent: The most critical phase involves screening various chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid) and solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof).[4][5] The goal is to identify a combination where one diastereomeric salt crystallizes cleanly while the other remains in the mother liquor.
-
Salt Formation: Dissolve the racemic 2-aminocyclobutanol in the chosen solvent, often with gentle heating. In a separate vessel, dissolve one molar equivalent of the selected chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool gradually to room temperature, and then further to 0-5°C to induce crystallization. Seeding with a previously formed crystal can be beneficial.[8]
-
Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent. The purity of the salt can be improved by recrystallization until a constant optical rotation is achieved.[7]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and treat with a strong base (e.g., NaOH, KOH) to deprotonate the amine and break the ionic bond.[5][6]
-
Extraction: Extract the liberated, enantiomerically pure 2-aminocyclobutanol into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the final product.
Key Parameters for Optimization
| Parameter | Rationale & Considerations |
| Chiral Resolving Agent | Must form a stable salt. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[5] The geometry and functional groups of the agent influence the crystal lattice and solubility. |
| Solvent System | The solvent's polarity and hydrogen bonding capability directly impact the solubility of the diastereomeric salts. A systematic screen of alcohols, water, and their mixtures is essential.[4] |
| Temperature Profile | A slow cooling rate is crucial for selective crystallization and high purity. Rapid cooling can lead to co-precipitation of both diastereomers.[8] |
| Stoichiometry | Typically, a 1:1 molar ratio of amine to resolving agent is used. However, using a slight excess of one component can sometimes influence crystallization behavior. |
Workflow for Diastereomeric Salt Resolution
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Synthesis of Chiral Aminocyclobutanol Building Blocks: An In-depth Technical Guide
Introduction
Chiral aminocyclobutanol scaffolds are privileged structural motifs in medicinal chemistry, appearing in a diverse array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, three-dimensional architecture allows for precise spatial presentation of functional groups, facilitating specific interactions with biological targets.[3][4][5] This inherent conformational constraint, combined with the presence of multiple stereocenters, makes them highly valuable building blocks in modern drug discovery.[6][][8] The ability to synthesize these complex structures with high stereocontrol is therefore a critical endeavor for medicinal and synthetic chemists.[9][10]
This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral aminocyclobutanol building blocks. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale and field-proven insights into the selection and execution of synthetic routes.
The Strategic Imperative for Stereocontrol
The synthesis of chiral aminocyclobutanol derivatives presents several challenges, primarily centered around the control of stereochemistry and the management of ring strain.[11] Achieving high enantiomeric and diastereomeric purity is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Key synthetic strategies often rely on either the enantioselective construction of the cyclobutane ring or the stereoselective functionalization of a pre-existing prochiral cyclobutane intermediate.[1]
Core Synthetic Strategies
The synthesis of chiral aminocyclobutanols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Photochemical [2+2] Cycloadditions and Norrish-Yang Cyclization
Photochemical methods offer a powerful and direct route to the cyclobutane core. The Norrish-Yang reaction, in particular, has proven to be a highly effective method for the stereoselective synthesis of 2-aminocyclobutanols.[12][13][14] This reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes to form the cyclobutanol ring.[15]
A key advantage of this approach is the ability to transfer the chirality from readily available α-amino acids to the cyclobutane product with high diastereoselectivity.[12][14] The stereochemical outcome is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the resulting biradical, and diastereoselective cyclization.[13] Hydrogen bonding between the amide proton and the carbonyl group plays a crucial role in controlling the conformation of the biradical intermediate, thereby influencing the final stereochemistry.[12][15]
Experimental Protocol: Norrish-Yang Photocyclization of an α-Amido Ketone
This protocol is a representative example of the synthesis of a chiral N-acylated 2-aminocyclobutanol.
Materials:
-
Chiral N-acylated α-amino p-methylbutyrophenone derivative (starting material)
-
Benzene (photolysis grade)
-
Nitrogen gas (high purity)
-
Standard photolysis apparatus with a medium-pressure mercury lamp and a Pyrex filter
Procedure:
-
Prepare a dilute solution (e.g., 0.01 M) of the chiral N-acylated α-amino ketone in benzene.
-
Transfer the solution to a quartz photolysis vessel.
-
Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiate the solution with a medium-pressure mercury lamp, using a Pyrex filter to cut off wavelengths below 290 nm, thus minimizing undesired side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aminocyclobutanol diastereomers.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Stereoselective Reduction of Cyclobutanones
The reduction of prochiral or chiral cyclobutanones is a widely employed strategy for accessing aminocyclobutanols.[11][16] The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.
For the synthesis of cis-3-aminocyclobutanols, reducing agents like lithium tri-tert-butoxyaluminum hydride are often effective.[11] Conversely, the synthesis of trans-isomers can be more challenging and may require a multi-step approach involving a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group.[17]
Enantioselective reduction of prochiral cyclobutanones can be achieved using chiral catalysts, such as those based on ruthenium or rhodium.[18][19] These methods can provide access to highly enantioenriched cyclobutanols, which can then be converted to the corresponding amines.
Experimental Protocol: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone
This protocol describes the synthesis of cis-3-(Boc-amino)cyclobutanol.[11]
Materials:
-
3-(Boc-amino)cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of approximately 0.1 M.[11]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.[11]
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.[11]
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[11]
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.[11]
-
Separate the aqueous layer and extract it three times with ethyl acetate.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-(Boc-amino)cyclobutanol.[11]
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions provide alternative pathways to aminocyclobutanol derivatives. These methods often involve the rearrangement of a pre-existing ring system, driven by factors such as the release of ring strain or the formation of a more stable carbocation intermediate.[20][21]
For instance, the expansion of cyclopropylcarbinol derivatives can lead to the formation of cyclobutanols. While less common for the direct synthesis of aminocyclobutanols, these strategies can be valuable for accessing substituted cyclobutane cores that can be further functionalized. Ring expansion of amino cycloalkanols can also be used to access N-heterocycles.[22]
Functional Group Interconversions and Derivatizations
Once a chiral cyclobutane core has been established, a variety of functional group interconversions can be employed to install the desired amino and hydroxyl groups. For example, a chiral cyclobutane carboxylic acid can be converted to an amine via a Curtius rearrangement.[17] Similarly, a chiral cyclobutanol can be converted to an amine through a Mitsunobu reaction with a suitable nitrogen nucleophile, often with inversion of stereochemistry.[17]
The synthesis of both cis- and trans-aminocyclobutanols can often be achieved from a common intermediate through judicious choice of reaction conditions. For example, the reduction of β-enaminoketones can lead to mixtures of cis- and trans-3-aminocyclohexanols, and similar principles can be applied to cyclobutane systems.[23][24][25]
Data Presentation
| Synthetic Method | Key Features | Stereocontrol | Typical Yields | Key References |
| Norrish-Yang Photocyclization | Intramolecular reaction of α-amido ketones. | High diastereoselectivity, chirality transferred from α-amino acids. | Moderate (12-26% quantum yields reported). | [12][13][14][15] |
| Diastereoselective Reduction | Reduction of substituted cyclobutanones. | Dependent on reducing agent and substrate; can be highly selective for cis or trans isomers. | Good to excellent. | [11] |
| Enantioselective Reduction | Reduction of prochiral cyclobutanones with chiral catalysts. | High enantioselectivity. | Good to excellent. | [18][19] |
| Mitsunobu Reaction | Inversion of stereochemistry of a hydroxyl group. | Predictable inversion of configuration. | Moderate to good. | [17] |
Conclusion
The synthesis of chiral aminocyclobutanol building blocks is a dynamic and evolving field. The choice of synthetic strategy depends on the desired stereochemistry, the availability of starting materials, and the scalability of the process. Photochemical methods, particularly the Norrish-Yang reaction, offer an elegant approach for the stereoselective synthesis of 2-aminocyclobutanols. The stereoselective reduction of cyclobutanones remains a workhorse in the field, providing access to a wide range of aminocyclobutanol isomers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and efficient methods for the synthesis of these valuable building blocks will remain a key focus of chemical research.
References
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Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]
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Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Sci-Hub. [Link]
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Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. [Link]
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Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. ResearchGate. [Link]
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Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Scilit. [Link]
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Zhang, X., et al. (2020). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]
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Zhang, C., et al. (2021). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]
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Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G. PubMed. [Link]
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Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
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Verkh, Y., Illa, O., & Ortuño, R. M. (2016). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. [Link]
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Montoya, B. I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]
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Montoya, B. I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Sci-Hub. [Link]
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Zhu, J., et al. (2017). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
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Baran, P. S. (n.d.). Ring Expansion/Contraction Reactions. Scripps Research. [Link]
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Schmalzbauer, M., et al. (2015). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. Princeton University. [Link]
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Zhang, X., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PubMed Central. [Link]
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Becker, D. P., et al. (2008). Synthesis of Substituted 2‐Amino‐cyclobutanones. ResearchGate. [Link]
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Singh, S., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. [Link]
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Schmidt, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
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Brimble, M. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. [Link]
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Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]
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Discovery and synthesis of chiral amino alcohols
An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, catalytic asymmetric transformations, and biocatalytic routes. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided to ensure practical applicability.
Introduction: The Indispensable Role of Chirality in Amino Alcohols
Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors.[1] This principle of molecular recognition, known as homochirality, is fundamental to the efficacy and safety of many drugs, as living systems are built almost exclusively from L-amino acids and D-sugars.[2][3][4]
Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and the side-chain of the potent anticancer drug, Taxol.[1] Furthermore, their utility extends beyond being mere structural components of APIs; they are also widely employed as chiral auxiliaries and ligands to control stereochemistry in other asymmetric syntheses.[5][6][][8] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1]
This guide is structured to provide a logical progression from foundational concepts to advanced, state-of-the-art methodologies, offering field-proven insights into the causal relationships that govern synthetic strategy and experimental design.
Figure 1: High-level overview of the primary synthetic pathways to enantiopure chiral amino alcohols.
Synthesis from the Chiral Pool: A Foundational Strategy
One of the most traditional and direct methods for synthesizing chiral amino alcohols involves the derivatization of readily available chiral starting materials, a concept known as "chiral pool" synthesis. Natural α-amino acids, which are overwhelmingly present as single enantiomers (L-form), are the most common starting materials for this approach.[6]
The underlying logic is straightforward: leverage the inherent, high optical purity of a natural product to directly produce an enantiomerically pure target molecule. The most common transformation is the reduction of the carboxylic acid moiety of an amino acid, which can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of activating agents.[6][9][]
Causality in Experimental Choice: The choice of reducing agent is critical. LiAlH₄ is highly reactive and can reduce the carboxylic acid directly, but it is expensive and requires anhydrous conditions, making it more suitable for lab-scale synthesis.[9] For industrial applications, catalytic hydrogenation is often preferred as a greener and more economical alternative, though it may require harsher conditions of high pressure and temperature.[9] A more recent method utilizes lithium and aluminum chloride, which offers a simpler and more convenient procedure suitable for larger-scale production.[9]
Advantages:
-
High Enantiopurity: The stereocenter is preserved from the starting material, typically resulting in products with >99% enantiomeric excess (ee).
-
Cost-Effectiveness: Many natural amino acids are inexpensive and available in bulk.[1]
Limitations:
-
Structural Constraint: The available diversity of final products is limited to the structures of naturally occurring amino acids.
-
Functional Group Tolerance: The harsh reducing conditions required may not be compatible with other sensitive functional groups in more complex substrates.
Catalytic Asymmetric Synthesis from Prochiral Substrates
The limitations of the chiral pool approach have driven the development of more flexible and powerful catalytic asymmetric methods. These strategies construct the chiral centers from achiral (prochiral) starting materials, such as olefins or ketones, using a small amount of a chiral catalyst.
Asymmetric Reduction of α-Amino Ketones
One of the most robust and widely used methods is the asymmetric reduction of prochiral α-amino ketones to their corresponding 1,2-amino alcohols.[11] This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation using a transition metal complex (commonly Ruthenium or Iridium) coordinated to a chiral ligand.[12][13][14]
Mechanism of Stereocontrol: The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. The α-amino ketone substrate coordinates to the metal in a sterically preferred orientation, exposing one of its two prochiral faces to the incoming hydride. This facial discrimination is the origin of the high enantioselectivity observed.
Figure 2: Asymmetric reduction of an α-amino ketone.
Table 1: Performance of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [12]
| Substrate (α-Amino Ketone HCl Salt) | Product (Chiral Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-Amino-1-phenylethanone | (R)-2-Amino-1-phenylethanol | 95 | >99 |
| 2-Amino-1-(4-methoxyphenyl)ethanone | (R)-2-Amino-1-(4-methoxyphenyl)ethanol | 94 | >99 |
| 2-Amino-1-(naphthalen-2-yl)ethanone | (R)-2-Amino-1-(naphthalen-2-yl)ethanol | 96 | >99 |
| 1-Amino-3,3-dimethylbutan-2-one | (R)-1-Amino-3,3-dimethylbutan-2-ol | 92 | >99 |
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone[1][12]
This protocol describes a self-validating system where high enantioselectivity is indicative of correct execution.
-
Catalyst Preparation: In a nitrogen-purged glovebox, add the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 mmol) to an oven-dried reaction vessel. Add degassed solvent (e.g., acetonitrile, 1.0 mL) and stir the mixture at 80°C for 15 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add the α-amino ketone hydrochloride salt (1.0 mmol) to the vessel.
-
Initiation: Add the hydride source, typically an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), via syringe. The reaction is typically run at a substrate concentration of 0.1 M.
-
Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40°C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is often complete within 6-24 hours.
-
Workup: Upon completion, warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
Sharpless Asymmetric Aminohydroxylation (AA) of Olefins
The functionalization of carbon-carbon double bonds offers another powerful entry to vicinal (1,2-) amino alcohols. The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in this field, allowing for the direct, regio- and enantioselective conversion of an alkene into a protected amino alcohol.[15][16][17]
The reaction uses a catalytic amount of an osmium source (K₂OsO₂(OH)₄), a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), and a stoichiometric nitrogen source (e.g., a chloramine salt).[16][18]
Causality and Regioselectivity: The choice of ligand not only determines the absolute stereochemistry of the two newly formed chiral centers but can also influence the regioselectivity of the addition. The nitrogen atom typically adds to the less hindered position of the double bond or the position that allows for more favorable electronic interactions in the transition state. The mechanism is believed to proceed through a [3+2] or [2+2] cycloaddition of the alkene with an osmium(VI)-imido species, followed by hydrolysis.
Figure 3: Simplified catalytic cycle for Sharpless AA.
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds.[19][20][21] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and enantioselectivity, advantages that can simplify purification and reduce waste.[19][22]
Key enzymatic strategies for chiral amino alcohol synthesis include:
-
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia as the amine source.[23][24] This approach is highly atom-economical and environmentally benign, producing water as the main byproduct.[23]
-
Enzymatic Reduction of Ketones: Ketoreductases (KREDs) are widely used for the asymmetric reduction of α-amino ketones or α-azido ketones. These processes often achieve exceptionally high yields and enantiomeric excesses. For example, in the synthesis of an intermediate for the asthma drug Montelukast, an enzymatic reduction of a ketone yielded the desired (S)-alcohol with 99.3% yield and 99.9% ee.[19][22]
Table 2: Comparison of Biocatalytic Reductions for Pharmaceutical Intermediates [19][22][25]
| Target Drug / Intermediate | Enzyme Class | Substrate | Product ee (%) | Yield (%) |
|---|---|---|---|---|
| Montelukast Intermediate | Ketoreductase | Prochiral Ketone | 99.9 | 99.3 |
| Paclitaxel Side-Chain | Ketoreductase | β-keto ester | >99 | 88 |
| Atorvastatin Intermediate | Nitrilase / Dehydrogenase | Dicyano compound | >99 | >85 |
Resolution of Racemates
While the direct synthesis of a single enantiomer is often the most elegant approach, the resolution of a racemic mixture (a 50:50 mixture of both enantiomers) remains a practical and industrially relevant strategy.
-
Classical Resolution: This involves reacting the racemic amino alcohol with a chiral resolving agent (often a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then removed to yield the enantiomerically pure amino alcohol.
-
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For example, a chiral catalyst can selectively acylate or form an acetal with one enantiomer much faster than the other, allowing the unreacted enantiomer and the reacted product to be separated.[26][27] Chiral phosphoric acids have proven to be highly efficient catalysts for the kinetic resolution of racemic amino alcohols through intermolecular acetalization.[26]
Conclusion
The synthesis of chiral amino alcohols has evolved from a reliance on nature's chiral pool to a sophisticated field dominated by powerful catalytic asymmetric and biocatalytic methodologies. The choice of synthetic strategy is a multifactorial decision, balancing the need for structural diversity, scalability, cost-effectiveness, and environmental impact. For drug development professionals, an understanding of these diverse approaches is critical for designing efficient and robust manufacturing processes for life-saving medicines. Future developments will likely focus on expanding the substrate scope of highly selective catalysts, engineering more robust and efficient enzymes, and developing novel catalytic systems that operate under even milder and more sustainable conditions.
References
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.
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- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Duduti, V., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
- Wang, C., et al. (2015).
- Ingram, C.U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery.
- Buchman, G. E., et al. (2019).
- Reddy, K. S., et al. (2011). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Ager, D. J., et al. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
- Hatano, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.
- Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed.
- O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
- Wang, C., et al. (2015).
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- O'Brien, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - PubMed Central.
- Hatano, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
- O'Brien, P. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing.
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Methodological & Application
Application Notes and Protocols: trans-2-Aminocyclobutanol Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Strained Scaffolds in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high levels of stereocontrol.[1][2] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] Among the myriad of available auxiliaries, those derived from amino alcohols have proven to be particularly effective due to their synthetic accessibility and the predictable stereochemical outcomes they often provide. This document focuses on trans-2-aminocyclobutanol hydrochloride, a chiral auxiliary notable for its rigid, strained four-membered ring system. This structural rigidity is hypothesized to offer a highly ordered and predictable steric environment, potentially leading to enhanced diastereoselectivity in a variety of asymmetric transformations. The principles of stereochemistry are fundamental to understanding how the three-dimensional arrangement of atoms within a molecule dictates the course of chemical reactions.[3][4]
While direct and extensive literature on the application of trans-2-aminocyclobutanol as a chiral auxiliary is not as widespread as for other cyclic amino alcohols, its structural similarity to the well-studied trans-2-aminocyclopentanol and trans-2-aminocyclohexanol systems allows for the confident adaptation of established protocols.[5][6] This guide will provide detailed protocols for the derivatization of trans-2-aminocyclobutanol into a versatile oxazolidinone auxiliary and its subsequent application in asymmetric alkylation and aldol reactions, drawing upon established methodologies for analogous systems.[5] The ultimate goal in utilizing such auxiliaries is the efficient production of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry where the stereochemistry of a drug molecule can profoundly impact its efficacy and safety.[7][8]
From Amino Alcohol to a Powerful Chiral Director: Synthesis of the Oxazolidinone Auxiliary
The utility of 1,2-amino alcohols as chiral auxiliaries is most effectively harnessed through their conversion into cyclic carbamates, specifically oxazolidinones.[9][10] This transformation locks the amino and hydroxyl functionalities into a rigid five-membered ring, providing a conformationally restricted scaffold that is essential for high fidelity stereochemical communication. The synthesis of the cyclobutane-fused oxazolidinone from this compound is a critical first step.
Protocol 1: Synthesis of (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclobuta[d]oxazol-2-one
This protocol outlines the synthesis of the key oxazolidinone auxiliary from this compound. The procedure involves the free-basing of the hydrochloride salt, followed by cyclization using a phosgene equivalent.
Materials:
-
(1R,2R)-trans-2-Aminocyclobutanol hydrochloride (or the (1S,2S)-enantiomer)
-
Sodium hydroxide (NaOH)
-
Triphosgene or Diethyl carbonate
-
Triethylamine (TEA)
-
Toluene, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Free-Basing: In a round-bottom flask, dissolve this compound in water. Cool the solution to 0 °C in an ice bath. Add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free trans-2-aminocyclobutanol. Caution: The free amine is volatile and should be used immediately in the next step.
-
Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude trans-2-aminocyclobutanol in anhydrous toluene. Add triethylamine (1.2 equivalents). In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene. Extreme Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment. Add the triphosgene solution dropwise to the amino alcohol solution at 0 °C. After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired oxazolidinone.
Application in Asymmetric Alkylation: Forging Chiral Carbon-Carbon Bonds
A cornerstone application of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates.[7] The chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face, thereby creating a new stereocenter with high fidelity.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This protocol is adapted from the highly successful methodology developed for the analogous aminocyclopentanol-derived auxiliary.[5]
Materials:
-
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclobuta[d]oxazol-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide (or other alkyl halide electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
Step-by-Step Procedure:
-
N-Acylation: Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the N-propionyl imide.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C. Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq, 0.8 M). Stir the mixture vigorously at room temperature for 4 hours. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Expected Outcomes
Based on analogous systems, this protocol is expected to proceed with high diastereoselectivity, often exceeding 95:5 dr.[5]
| Electrophile (R'-X) | Expected Major Diastereomer | Typical Yield (%) | Typical d.r. |
| Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid | 85-95 | >95:5 |
| Iodomethane | (S)-2-Methylpropanoic acid | 80-90 | >95:5 |
| Allyl bromide | (S)-2-Methylpent-4-enoic acid | 80-90 | >90:10 |
| Table 1: Representative Data for Asymmetric Alkylation (based on analogous systems)[5] |
Application in Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Carbonyls
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and when mediated by a chiral auxiliary, it can generate two contiguous stereocenters with high levels of control.[11] The chelated boron enolate of an N-acyl oxazolidinone reacts with an aldehyde via a Zimmerman-Traxler-type transition state to afford the syn-aldol product with excellent diastereoselectivity.[12]
Mechanism of Stereocontrol in the Aldol Reaction
Caption: Stereocontrolled Aldol Reaction Pathway.
Protocol 3: Asymmetric syn-Aldol Reaction
This protocol is also based on the robust methodology developed for the aminocyclopentanol-derived auxiliary, which consistently provides high syn-selectivity and facial diastereoselectivity.[5]
Materials:
-
N-Propionyl oxazolidinone (from Protocol 2, Step 1)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Step-by-Step Procedure:
-
Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Aldol Addition: Cool the solution to -78 °C. Add the aldehyde (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours (monitor by TLC).
-
Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Stir vigorously for 15 minutes. Remove the solvents under reduced pressure. Extract the residue with ethyl acetate, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purification and Cleavage: Purify the crude product by silica gel column chromatography to obtain the aldol adduct. The auxiliary can be cleaved as described in Protocol 2, Step 4, to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.
Expected Outcomes
The use of a boron enolate in this reaction strongly favors the formation of the syn-aldol product with high diastereoselectivity.
| Aldehyde | Expected Major Product | Typical Yield (%) | Typical d.r. (syn:anti) |
| Isobutyraldehyde | (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid | 75-85 | >99:1 |
| Benzaldehyde | (2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid | 80-90 | >99:1 |
| Acetaldehyde | (2S,3R)-3-Hydroxy-2-methylbutanoic acid | 70-80 | >98:2 |
| Table 2: Representative Data for Asymmetric Aldol Reactions (based on analogous systems)[5] |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral auxiliary. Its rigid cyclobutane framework offers a distinct conformational bias that can be leveraged for high stereocontrol in asymmetric synthesis. The protocols detailed herein, adapted from highly reliable and analogous systems, provide a robust starting point for researchers to explore its utility in asymmetric alkylations and aldol reactions. The successful application of this auxiliary would not only expand the toolbox of synthetic chemists but also provide access to valuable chiral building blocks for the synthesis of complex molecules, including new therapeutic agents. Further investigations into its performance in other transformations, such as Diels-Alder reactions and conjugate additions, are warranted and expected to further establish trans-2-aminocyclobutanol as a valuable tool in stereoselective synthesis.
References
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Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1665-1668. [Link]
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Agami, C., Couty, F., & Puchot, C. (1986). A new class of chiral auxiliaries derived from cis-1-amino-2-indanol. Tetrahedron, 42(10), 2469-2476. [Link]
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Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1998). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 63(8), 2742–2748. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44. [Link]
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
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Armoush, N., Syal, P., & Bou-Abdallah, F. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687. [Link]
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Bach, T., Bergmann, H., & Brummerhop, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(3), 396–403. [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). RSC Chemical Biology. [Link]
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de Souza, R. O. M. A., & de Oliveira, A. L. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
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Whitesell, J. K. (1989). C2-Symmetric Controllers for Asymmetric Synthesis. Chemical Reviews, 89(7), 1581–1590. [Link]
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Wikipedia contributors. (2023). 2-Oxazolidinone. In Wikipedia, The Free Encyclopedia. [Link]
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Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (2020). Organic & Biomolecular Chemistry. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]
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da Silva, A. C. A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 14685-14701. [Link]
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Diastereodivergent Synthesis of trans- and cis-Cyclobutane-Based γ-Aminobutyric Acid Derivatives via Cu(OTf)2-Catalyzed Strain-Release Reactions of Bicyclo[1.1.0]butanes. (2023). Chinese Journal of Chemistry. [Link]
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Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
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Application Notes & Protocols: The Role of Aminocyclobutanol Derivatives in Modern Medicinal Chemistry
Abstract
The aminocyclobutanol motif is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. Its incorporation into small molecules can significantly enhance binding affinity, selectivity, and pharmacokinetic properties by presenting substituents in well-defined spatial orientations. This guide provides an in-depth exploration of the synthesis and application of aminocyclobutanol derivatives, detailing their role as versatile building blocks in the design of novel therapeutics for a range of diseases, including viral infections and cancer. We present field-proven synthetic protocols, mechanistic insights, and data-driven case studies to empower researchers in drug discovery and development.
Introduction: Why Aminocyclobutanol? The Strategic Advantage in Scaffolding
In the quest to explore novel chemical space, medicinal chemists increasingly turn to scaffolds that offer an "escape from flatland"—moving beyond traditional aromatic rings to more three-dimensional structures.[1] The cyclobutane ring, particularly when functionalized with amino and hydroxyl groups, provides a compact and conformationally constrained framework.[2]
Key Physicochemical & Structural Advantages:
-
Stereochemical Complexity: The puckered nature of the cyclobutane ring allows for the precise positioning of substituents in distinct spatial vectors, enabling tailored interactions with complex biological targets.[2]
-
Metabolic Stability: Compared to larger or more flexible aliphatic rings, the strained cyclobutane core can confer enhanced metabolic stability, a desirable trait in drug candidates.[3]
-
Versatile Synthetic Handles: The amino and hydroxyl groups serve as key anchor points for chemical modification, allowing for the construction of diverse compound libraries through well-established synthetic methodologies like amide bond formation and etherification.[4]
-
Bioisosteric Replacement: The aminocyclobutanol core can act as a bioisostere for other chemical groups, such as peptides or other cyclic systems, while offering improved drug-like properties.[5]
These features have made aminocyclobutanol derivatives valuable intermediates and core components in a variety of biologically active compounds, from enzyme inhibitors to antiviral agents.[3][6]
Core Synthetic Strategies: Accessing the Aminocyclobutanol Scaffold
The synthesis of stereochemically defined aminocyclobutanol derivatives is crucial for their successful application. Modern regio- and stereoselective synthetic methodologies have made a wide variety of these analogs accessible for structure-activity relationship (SAR) studies.[3] A cornerstone of cyclobutane synthesis is the [2+2] cycloaddition reaction, though other modular methods have also been developed.
Protocol 1: Modular Synthesis of a Substituted N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide
This protocol is adapted from a modular synthesis approach developed for exploring derivatives with anti-inflammatory potential.[4] The key is a nickel-catalyzed reductive coupling followed by standard functional group manipulations.
Workflow Overview:
Caption: Drug design cycle for aminocyclobutanol-based antivirals.
Anticancer Agents: Targeting Key Cellular Pathways
The rigid cyclobutane framework is also valuable in the design of kinase inhibitors and other anticancer agents. [7][8]By orienting functional groups to match the binding pockets of oncogenic proteins, these derivatives can achieve high potency and selectivity. Natural products containing the cyclobutane moiety have also shown promising anticancer properties, inspiring synthetic efforts. [9][10][11] For instance, eugenol β-amino alcohol derivatives, which feature a related structural motif, have demonstrated the ability to induce apoptosis in cancer cells with selectivity over non-cancerous cells. [12]This highlights the potential for amino alcohol scaffolds to serve as platforms for developing targeted cancer therapeutics.
Table 1: Representative Biological Activities of Aminocycloalkanol Derivatives
| Compound Class | Target/Application | Reported Activity | Reference(s) |
| 2-Aminocyclobutanone Derivatives | SARS-CoV-2 Mpro Ligands | Potential antiviral activity | [13] |
| Aminocyclitol Derivatives | Carbocyclic Nucleoside Analogues | Antiviral, Glycosidase Inhibition | [3][6] |
| N-((3-hydroxycyclobutyl)...)amides | Anti-inflammatory | Inhibition of ROS/nitrite production | [4] |
| 1-Aminocyclobutanecarboxylic Acids | Peptide Mimetics (Tuftsin) | Enhanced immunomodulatory activity | [5] |
| Eugenol β-Amino Alcohols | Anticancer | Induction of apoptosis in cancer cells | [12] |
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized aminocyclobutanol derivatives against a target enzyme, such as a viral protease or a human kinase.
Materials:
-
Target enzyme (purified)
-
Substrate (fluorogenic or chromogenic)
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96- or 384-well microplates
-
Plate reader (fluorescence or absorbance)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Trustworthiness: Accurate serial dilutions are critical for generating a reliable dose-response curve. Use calibrated pipettes and mix thoroughly at each step.
-
-
Assay Setup:
-
To the wells of a microplate, add a small volume of the diluted test compounds.
-
Include control wells: "no inhibitor" (DMSO vehicle) and "positive control" (known inhibitor).
-
-
Enzyme Incubation:
-
Add the target enzyme to each well and incubate for a set period (e.g., 15-30 minutes) at the optimal temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency. [14]
-
Conclusion and Future Outlook
Aminocyclobutanol derivatives represent a powerful and increasingly accessible class of scaffolds for medicinal chemistry. Their unique conformational constraint and three-dimensional character provide a distinct advantage in the design of potent and selective modulators of biological targets. As synthetic methodologies continue to improve, allowing for even greater control over stereochemistry and substitution patterns, the application of these scaffolds is set to expand. [15]Future work will likely focus on their use in tackling challenging targets, such as protein-protein interactions, and in developing next-generation therapeutics with superior efficacy and safety profiles.
References
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Habeeb Mohammad, T. S., Reidl, C. T., Gupta, Y., et al. (2020). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Graduate Research Symposium. Available at: [Link]
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Carbó-Bargués, J., et al. (2010). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 17(22), 2349-2373. Available at: [Link]
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ResearchGate. (n.d.). Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C). [Diagram]. Available at: [Link]
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ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. Request PDF. Available at: [Link]
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Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-929. Available at: [Link]
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ResearchGate. (2010). Medicinal Chemistry of Aminocyclitols. Request PDF. Available at: [Link]
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Al-Harrasi, A., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(1), 108. Available at: [Link]
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MDPI. (n.d.). Development of Antiviral Agents: Natural and Synthetic Approaches in Drug Discovery. Special Issue Information. Available at: [Link]
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Yin, Y., et al. (2018). Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol Derivatives as Novel Neuraminidase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(11), 2058-2062. Available at: [Link]
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EurekAlert!. (2023). Researchers use a novel approach to design a COVID-19 antiviral drug. AAAS. Available at: [Link]
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Foley, D. J., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(5), 245-251. Available at: [Link]
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Fonkui, Y. T., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(23), 7173. Available at: [Link]
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ResearchGate. (2009). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Request PDF. Available at: [Link]
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Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. Available at: [Link]
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Atanasov, A. G., et al. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. Frontiers in Pharmacology, 12, 692787. Available at: [Link]
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MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available at: [Link]
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ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. [Figure]. Available at: [Link]
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Al-Harrasi, A., et al. (2021). Bioactive cyclobutane-containing alkaloids. Phytochemistry Reviews, 20(4), 801-843. Available at: [Link]
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MDPI. (2023). Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics: A Medicinal Chemistry Perspective. Available at: [Link]
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Neves, M. P., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 2187. Available at: [Link]
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Infection Learning Hub. (2021). Antiviral drug discovery: preparing for the next pandemic. Available at: [Link]
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Zhao, H., & Akritopoulou-Zanze, I. (2010). When analoging is not enough: scaffold discovery in medicinal chemistry. Expert Opinion on Drug Discovery, 5(2), 123-134. Available at: [Link]
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van der Sar, S. A. M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100510. Available at: [Link]
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Application Notes & Protocols: Catalytic Applications of trans-2-Aminocyclobutanol Derivatives
Abstract
The constrained, stereochemically rich architecture of the cyclobutane ring has positioned it as a privileged scaffold in modern synthetic and medicinal chemistry. Within this class, trans-2-aminocyclobutanol and its derivatives have emerged as powerful chiral auxiliaries, ligands, and organocatalysts. Their rigid trans-1,2-disubstituted arrangement creates a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of the catalytic applications of these versatile molecules, offering detailed mechanistic insights and field-proven, step-by-step protocols for their synthesis and use in high-impact asymmetric reactions. Tailored for researchers in academia and the pharmaceutical industry, this document aims to serve as a practical resource for harnessing the unique catalytic potential of trans-2-aminocyclobutanol derivatives.
Introduction: The Structural Advantage of the Cyclobutane Core
Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, capable of coordinating to metal centers or acting as organocatalysts to induce stereoselectivity.[1] The efficacy of these molecules is largely dictated by the conformational rigidity of the backbone connecting the amine and alcohol functionalities. While flexible acyclic amino alcohols have seen broad utility, their conformational lability can sometimes undermine stereocontrol.
The cyclobutane framework imposes significant conformational constraints, locking the vicinal amino and hydroxyl groups into a fixed spatial relationship. In trans-2-aminocyclobutanol derivatives, this rigidity ensures that the catalytic moieties are presented in a predictable manner, creating a well-defined chiral pocket that effectively shields one face of a coordinated substrate or transition state. This structural feature is paramount to their success in asymmetric synthesis, where they have been employed as both chiral ligands for transition metals and as standalone organocatalysts.[2][3]
This guide will focus on two primary applications:
-
As Chiral Ligands in Metal-Catalyzed Reactions: Detailing their role in coordinating with metals like Ruthenium for asymmetric transfer hydrogenation.
-
As Organocatalysts: Exploring their direct use in fundamental C-C bond-forming reactions such as the aldol addition.
We will begin by outlining a robust protocol for the synthesis of the core trans-2-aminocyclobutanol scaffold, a critical entry point for any research program seeking to explore its catalytic applications.
Synthesis of the Core Moiety: Enantioselective Preparation of trans-2-Aminocycloalkanols
A reliable and scalable synthesis of the chiral backbone is the prerequisite for the development of any new catalyst. While several methods exist, a highly effective approach for accessing enantioenriched trans-1,2-amino alcohols involves the asymmetric ring-opening of meso-epoxides with a carbamate nucleophile, catalyzed by a chiral (salen)Co(III) complex. This method is noted for its operational simplicity, low catalyst loadings, and use of inexpensive starting materials, making it amenable to multigram-scale synthesis.[4]
Protocol 1: Gram-Scale Synthesis of trans-2-Aminocyclohexanol Hydrochloride
This protocol is adapted from a procedure by Jacobsen and co-workers and illustrates a practical method for obtaining the analogous six-membered ring system, which follows the same principles applicable to cyclobutane precursors.[4]
Workflow Diagram: Synthesis of trans-Amino Alcohols
Caption: Workflow for enantioselective synthesis of trans-amino alcohols.
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co–OTf catalyst (3)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard solvents for reaction and purification (e.g., tert-butyl methyl ether, methanol)
-
Standard glassware for organic synthesis under an inert atmosphere
Step-by-Step Procedure:
-
Catalyst Activation & Reaction Setup: In an oven-dried flask under an inert atmosphere, the (salen)Co(II) precatalyst is activated to the Co(III) state with acetic acid and then exchanged with triflic acid (TfOH) as per the literature procedure.
-
Ring-Opening Reaction: To the activated catalyst, add cyclohexene oxide (1.0 eq) and phenyl carbamate (1.05 eq). The reaction is typically run neat or at high concentration at a temperature of 50 °C.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the starting epoxide. The reaction typically takes 24 hours.[4]
-
Deprotection: Upon completion, the reaction mixture is cooled and subjected to basic hydrolysis (e.g., with aqueous NaOH) to cleave the carbamate protecting group.
-
Isolation and Purification: The resulting free amino alcohol is extracted into an organic solvent. The product is then precipitated and recrystallized as its hydrochloride salt by treating the organic solution with HCl.
-
Validation: The final product, trans-2-aminocyclohexanol hydrochloride, should be characterized by NMR and its enantiomeric excess (ee) determined by chiral HPLC or GC analysis. This procedure reliably yields the product in >99% ee.[4]
Causality Note: The use of an oligomeric (salen)Co catalyst is crucial. It exhibits superior reactivity and enantioselectivity compared to its monomeric counterpart due to cooperative effects between catalyst units.[4] Phenyl carbamate is an excellent nucleophile for this transformation, leading to clean addition and a protecting group that is readily cleaved under basic conditions.
Application as an Organocatalyst: The Asymmetric Aldol Reaction
trans-2-Aminocyclobutanol derivatives, particularly those further functionalized, can act as potent organocatalysts for C-C bond formation. By incorporating elements like proline, researchers have created peptide-like structures that mimic the active sites of natural aldolase enzymes.[2] The cyclobutane unit provides a rigid scaffold, while the proline residue provides the necessary secondary amine for enamine-based catalysis.
Protocol 2: Peptide-Catalyzed Asymmetric Aldol Addition
This protocol is based on the work of Ortuño and co-workers, who developed tripeptides containing a central cyclobutane amino acid flanked by proline residues.[2] These catalysts have proven effective in the direct asymmetric aldol reaction between ketones and aldehydes.
Mechanism: Enamine Catalysis Cycle
Caption: Simplified catalytic cycle for the proline-mediated aldol reaction.
Materials:
-
Tripeptide organocatalyst (e.g., d-Pro-cBAA-d-Pro) (20 mol%)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.25 mmol)
-
Ketone (e.g., cyclohexanone) (1.0 mmol, 4 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents (ethyl acetate, saturated NH₄Cl, anhydrous Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a vial, dissolve the tripeptide organocatalyst (0.05 mmol, 20 mol%) in anhydrous DMF (0.5 mL).
-
Addition of Reagents: Add cyclohexanone (1.0 mmol, 4.0 eq) followed by 4-nitrobenzaldehyde (0.25 mmol, 1.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 24-48 hours).
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol adduct.
-
Validation: Characterize the product by ¹H and ¹³C NMR to determine the diastereomeric ratio (anti/syn). Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Causality Note: The choice of solvent is critical. Anhydrous DMF is used to favor the desired reaction pathway. Interestingly, the presence of protic solvents like water can reverse the enantioselectivity by participating in the transition state, highlighting the sensitivity and tunability of the system.[2] The use of a 4-fold excess of the ketone component pushes the equilibrium towards product formation. The d- or l-chirality of the proline residues directly controls the absolute configuration of the final aldol product.[2]
Representative Performance Data
The following table summarizes results obtained using a d-Pro-cγGABA-d-Pro tripeptide catalyst in the aldol reaction between various aldehydes and cyclohexanone, demonstrating the catalyst's effectiveness.
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 24 | 97 | 98:2 | 98 |
| 2 | 4-Chlorobenzaldehyde | 48 | 85 | 98:2 | 95 |
| 3 | Benzaldehyde | 72 | 70 | 95:5 | 90 |
| 4 | 2-Naphthaldehyde | 48 | 95 | >99:1 | 96 |
| Data adapted from Org. Lett. 2017, 19 (23), pp 6336–6339.[2] |
Conclusion and Future Outlook
trans-2-Aminocyclobutanol derivatives represent a potent and versatile class of chiral building blocks for asymmetric catalysis. Their conformationally rigid framework provides a robust platform for creating highly effective organocatalysts and ligands for metal-catalyzed transformations. The protocols detailed herein offer reliable entry points for both the synthesis of the core scaffold and its application in the asymmetric aldol reaction, a cornerstone of organic synthesis.
The modular nature of these derivatives allows for extensive fine-tuning. Future research will undoubtedly focus on expanding the library of catalysts by modifying substituents on both the nitrogen and oxygen atoms, thereby tailoring their steric and electronic properties for new and challenging asymmetric reactions. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the catalytic applications of trans-2-aminocyclobutanol derivatives are poised to play an increasingly significant role in advancing chemical synthesis.
References
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A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Org. Lett., 2011, 13 (18), pp 4838–4841. [Link]
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Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 2018, 83 (1), pp 217–227. [Link]
-
Highly enantioselective organocatalytic direct aldol reaction in aqueous medium. Angewandte Chemie International Edition, 2011, 50 (36), pp 8422-8425. [Link]
-
Synthesis of Substituted 2-Amino-cyclobutanones. European Journal of Organic Chemistry, 2012, 2012 (26), pp 4945-4953. [Link]
-
β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 2018, 97 (1), p 13. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2016, 21 (11), p 1572. [Link]
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Application Note: The Strategic Use of trans-2-Aminocyclobutanol Hydrochloride in the Synthesis of Novel Bioactive Molecules
Introduction: The Cyclobutane Motif in Modern Medicinal Chemistry
In the landscape of drug discovery, the cyclobutane ring has emerged as a powerful and increasingly utilized structural motif.[1][2][3] Its unique, puckered three-dimensional structure offers medicinal chemists a tool to enforce specific conformations, enhance metabolic stability, and serve as a bioisostere for other cyclic systems or even alkenes.[1][2][3] Unlike planar aromatic rings, the saturated, strained carbocycle of cyclobutane provides distinct exit vectors for substituents, enabling precise spatial arrangement of key pharmacophoric groups.[1][2] This conformational restriction can lead to improved binding affinity and selectivity for biological targets.[4] Furthermore, the commercial availability of functionalized cyclobutane building blocks has accelerated their incorporation into drug development pipelines.[2]
Within this class of valuable scaffolds, trans-2-aminocyclobutanol stands out as a particularly versatile chiral building block. The vicinal amino and hydroxyl groups provide two orthogonal points for synthetic diversification, allowing for the construction of complex molecular architectures. This application note will detail the strategic use of its stable hydrochloride salt, trans-2-aminocyclobutanol hydrochloride, in the synthesis of high-value bioactive molecules, with a focus on carbocyclic nucleoside analogues and kinase inhibitors.
Part 1: Physicochemical Properties and Handling
trans-2-Aminocyclobutanol is typically supplied as a crystalline, water-soluble hydrochloride salt for enhanced stability and ease of handling. In most synthetic applications, the active nucleophile is the free amine. Therefore, a crucial first step is the liberation of the free base from its salt form. This is typically achieved through a simple acid-base workup or by using a stoichiometric amount of a suitable base in the reaction mixture.
Protocol 1: Generation of the trans-2-Aminocyclobutanol Free Base
This protocol describes the liberation of the free amine from its hydrochloride salt for subsequent reactions where the salt is not compatible.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add 1 M NaOH solution (1.1 eq) with gentle swirling. Monitor the pH with litmus paper or a pH meter to ensure it is basic (pH > 10).
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The resulting oil or low-melting solid is the free base, which should be used immediately in the subsequent reaction due to its potential instability and hygroscopicity compared to the hydrochloride salt.
Causality and Insights:
-
Choice of Base: A strong base like NaOH is required to fully deprotonate the ammonium salt. Using a weaker base may result in an incomplete reaction.
-
Extraction Solvent: DCM is often preferred for its ability to dissolve the free base and its low boiling point, which facilitates removal. However, for greener processes, EtOAc can be a suitable alternative.
-
Immediate Use: The free amine is more nucleophilic and reactive than its salt form. It is also more prone to degradation (e.g., oxidation) and is often hygroscopic. Therefore, generating it immediately prior to its use in the next synthetic step is crucial for achieving high yields and purity.
Part 2: Core Synthetic Application: Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a vital class of antiviral and anticancer agents.[5][6] Replacing the furanose ring's oxygen with a carbon atom grants them enhanced stability against enzymatic degradation by phosphorylases, which cleave the N-glycosidic bond.[5][7] The aminocyclobutanol core is an excellent precursor for synthesizing cyclobutane-containing nucleosides, where the amino group is transformed into or used to attach a nucleobase, and the hydroxyl group mimics the sugar's hydroxyl functionality.
Case Study: Synthesis of a Cyclobutyl Guanosine Analogue
This protocol outlines a generalized pathway for the synthesis of a guanosine analogue starting from a protected aminocyclobutanol derivative. Such analogues have shown noteworthy activity against viruses like the respiratory syncytial virus.[8]
Experimental Workflow:
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Application Notes and Protocols for Chiral Ligands Derived from trans-2-Aminocyclobutanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Cyclobutane Scaffold in Chiral Ligand Design
In the field of asymmetric catalysis, the quest for novel chiral ligands that impart high efficiency, enantioselectivity, and broad substrate scope is relentless. Chiral 1,2-amino alcohols have long been recognized as privileged scaffolds for ligand synthesis due to their straightforward preparation and the stable bidentate complexes they form with a variety of metals.[1] The nitrogen and oxygen atoms create a well-defined chiral environment around the metal center, which is crucial for inducing stereoselectivity in chemical transformations.[1]
This guide focuses on a specific, yet underexplored, class of 1,2-amino alcohols: those derived from trans-2-aminocyclobutanol. The incorporation of a cyclobutane ring into the ligand backbone is a deliberate design choice aimed at introducing conformational rigidity. Unlike more flexible acyclic or larger ring systems, the constrained nature of the cyclobutane scaffold can limit the number of available conformations of the metal-ligand complex. This rigidity can lead to more defined transition states in a catalytic cycle, potentially enhancing enantioselectivity and substrate specificity. The unique stereochemical arrangement of the trans-substituents on the four-membered ring provides a distinct spatial orientation for further derivatization into powerful chiral ligands, such as phosphines and oxazolines, for a range of asymmetric transformations.[2]
Part 1: Synthesis of Chiral Ligands from trans-2-Aminocyclobutanol
The primary amine and secondary alcohol of trans-2-aminocyclobutanol hydrochloride are versatile functional handles for the synthesis of a diverse array of chiral ligands. The hydrochloride salt can be neutralized in situ or prior to the reaction to liberate the free amine. The two most common classes of ligands synthesized from this precursor are phosphine and oxazoline derivatives.
Synthesis of Chiral Phosphine-Oxazoline (PHOX-type) Ligands
Phosphine-oxazoline ligands are a powerful class of P,N-ligands used in a variety of asymmetric reactions, including hydrogenations and allylic alkylations. The synthesis involves the formation of an oxazoline ring followed by the introduction of a phosphine moiety.
Workflow for PHOX-type Ligand Synthesis
Caption: General workflow for the synthesis of a PHOX-type ligand.
Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
C₂-symmetric bis(oxazoline) ligands are renowned for their effectiveness in a multitude of metal-catalyzed reactions, including Diels-Alder reactions and cyclopropanations.[3] The synthesis typically involves the condensation of two equivalents of the chiral amino alcohol with a dicarboxylic acid derivative.
Protocol 1: Generalized Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This protocol describes a general two-step procedure for synthesizing a methylene-bridged BOX ligand from (1R,2R)-trans-2-aminocyclobutanol.
Step 1: Synthesis of the Intermediate Diamide
-
Reaction Setup: In a round-bottom flask, suspend (1R,2R)-trans-2-aminocyclobutanol hydrochloride (2.0 eq.) in anhydrous dichloromethane. Add triethylamine (2.2 eq.) and stir for 20 minutes at room temperature under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Cool the mixture to 0 °C and add malonyl chloride (1.0 eq.) dropwise. The causality behind this dropwise addition at low temperature is to control the exothermicity of the acylation reaction and minimize side product formation.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture to remove triethylamine hydrochloride precipitate.[1] Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide. This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Reaction Setup: Dissolve the crude diamide from the previous step in anhydrous chloroform under an inert atmosphere.
-
Cyclizing Agent: Cool the solution to 0 °C and add thionyl chloride (2.2 eq.) dropwise. Thionyl chloride is a common and effective reagent for converting the amide and alcohol functionalities into the oxazoline ring via an Appel-type reaction mechanism.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.[1]
Part 2: Application in Asymmetric Catalysis
Ligands derived from trans-2-aminocyclobutanol are particularly promising for asymmetric transfer hydrogenation (ATH) of ketones. The defined stereochemistry of the ligand can effectively control the facial selectivity of hydride delivery from a hydrogen donor (e.g., isopropanol) to the prochiral ketone.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The generally accepted mechanism for Ru-catalyzed ATH involves an 18-electron ruthenium hydride species as the active catalyst. The chiral ligand ensures that the substrate approaches the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH of ketones.
Protocol 2: Representative Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a generalized procedure for the ATH of acetophenone using an in-situ generated catalyst from a trans-2-aminocyclobutanol-derived chiral amino alcohol ligand and a ruthenium precursor.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral amino alcohol ligand derived from trans-2-aminocyclobutanol
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.02 mmol, 2 eq. to Ru) in anhydrous i-PrOH (4 mL). The choice of a 2:1 ligand-to-ruthenium monomer ratio is crucial for the formation of the active catalytic species.[4][5]
-
Activation: Heat the mixture at 80 °C for 30 minutes. The solution should change color, indicating the formation of the ruthenium-ligand complex.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add a solution of acetophenone (1.0 mmol) in anhydrous i-PrOH (5 mL).
-
Initiation: Add a freshly prepared 1.0 M solution of KOH in i-PrOH (0.1 mL, 0.1 mmol). The base is essential to generate the active ruthenium-hydride species from the ruthenium-alkoxide formed with isopropanol.[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the conversion of acetophenone by GC or TLC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: The enantiomeric excess (ee%) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.
Part 3: Performance and Data
The performance of ligands derived from trans-2-aminocyclobutanol is expected to be competitive with other privileged 1,2-amino alcohol-based ligands. The rigid cyclobutane backbone is hypothesized to provide a well-defined chiral pocket, leading to high enantioselectivities.
Table 1: Expected Performance of trans-2-Aminocyclobutanol-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Representative Reaction | Metal Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| Amino alcohol | Asymmetric Transfer Hydrogenation | Ru(II) | >90% | 85 - >99% |
| PHOX-type | Asymmetric Allylic Alkylation | Pd(0) | 85 - 98% | 90 - 98% |
| BOX | Asymmetric Diels-Alder | Cu(II), Mg(II) | 80 - 95% | 90 - >99% |
Note: The data presented is representative of the performance of the general class of chiral 1,2-amino alcohol-derived ligands and serves as an expected benchmark. Actual results will be highly dependent on the specific ligand structure, substrate, and reaction conditions.[1]
Conclusion and Future Outlook
Chiral ligands derived from this compound represent a promising, yet underexplored, area of asymmetric catalysis. The inherent conformational rigidity of the cyclobutane scaffold offers a compelling strategic advantage for the design of highly selective catalysts. The synthetic accessibility of these ligands, coupled with their potential for high performance in key transformations such as asymmetric transfer hydrogenation, makes them attractive targets for further research and development. Systematic modification of the ligand structure and a broader evaluation of their catalytic performance are essential next steps to fully realize the potential of this unique chiral building block in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
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Petra, D. G. I., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., Van Loon, A. M., de Vries, J. G., & Schoemaker, H. E. (1999). Amino Alcohol Coordination in Ruthenium(II)‐Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999(12), 2335–2341. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. (Note: While not directly cited for a protocol, this provides context on the importance of such reactions). A representative protocol is adapted from general procedures for Ru-catalyzed ATH. [Link]
-
Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal, 1(7-8), 835-41. [Link]
-
Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]
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Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284–PR437. [Link]
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Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Addition. Tetrahedron, 56(41), 8033-8061. (Note: Provides background on reactions where these ligands are applicable). [Link]
-
Zhang, W., Wang, C., & Zhang, X. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 7629. [Link]
-
Righi, G., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality. [Link]
Sources
The Unlocking of a Constrained Scaffold: Experimental Protocols for trans-2-Aminocyclobutanol Hydrochloride in Synthetic and Medicinal Chemistry
The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern drug design. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can enhance binding affinity and improve pharmacokinetic properties.[1] Among the diverse array of cyclobutane derivatives, trans-2-aminocyclobutanol hydrochloride stands out as a versatile bifunctional building block. Its rigid structure and stereochemically defined amino and hydroxyl groups make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the handling, synthesis, and key applications of this compound, underpinned by detailed experimental protocols.
Foundational Knowledge: Properties and Safe Handling
Before embarking on any experimental work, a thorough understanding of the physicochemical properties and safety considerations of this compound is paramount.
Physicochemical Properties
| Property | trans-2-Aminocyclobutanol | trans-2-Aminocyclopentanol hydrochloride |
| Molecular Formula | C₄H₉NO | C₅H₁₁NO·HCl |
| Molecular Weight | 87.12 g/mol [2] | 137.61 g/mol [3][4] |
| Appearance | Not specified | White to off-white crystalline solid |
| Melting Point | Not specified | 191-196 °C[4] |
| Boiling Point | Not specified | 220.9 °C at 760 mmHg[4] |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and methanol |
Safety and Handling
This compound should be handled with the care accorded to all laboratory chemicals. While specific toxicity data is limited, it is recommended to treat it as a potentially harmful substance.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Synthesis of trans-2-Aminocyclobutanol: A Conceptual Pathway
While a definitive, peer-reviewed synthesis for this compound is not widely published, a plausible and chemically sound route can be conceptualized based on established methodologies for related aminocycloalkanols. The following multi-step synthesis is a proposed pathway.
Proposed Synthetic Workflow
The proposed synthesis involves a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection. This approach is adapted from a patented method for the synthesis of trans-3-aminocyclobutanol.[5]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Mitsunobu Reaction [5]
-
To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) and a suitable carboxylic acid (e.g., benzoic acid, 1.2 eq) in anhydrous THF (0.1 M), add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trans-ester.
Step 2: Hydrolysis [5]
-
Dissolve the trans-ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of a base such as sodium hydroxide or potassium hydroxide (3.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection (Hydrogenolysis) [5]
-
Dissolve the trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in methanol.
-
Add a catalytic amount of palladium hydroxide on carbon (Pearlman's catalyst, ~10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude trans-3-aminocyclobutanol.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude trans-3-aminocyclobutanol in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-3-aminocyclobutanol hydrochloride as a solid.
Key Applications and Protocols
The bifunctional nature of this compound allows for selective derivatization of the amino and hydroxyl groups, making it a valuable building block in various synthetic applications.
N-Protection: A Gateway to Further Functionalization
Protection of the amino group is often the first step in utilizing trans-2-aminocyclobutanol as a synthetic intermediate. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice due to its stability under a wide range of conditions and its facile cleavage under mild basic conditions.[6]
Protocol for N-Fmoc Protection: [6]
-
Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Fmoc-trans-2-aminocyclobutanol.
O-Acylation: Introducing Ester Functionality
The hydroxyl group of trans-2-aminocyclobutanol can be acylated to introduce an ester functionality. This can be achieved through various methods, with the use of an acid anhydride in the presence of a base being a common approach.[7]
Protocol for O-Acetylation: [7]
-
Dissolve N-protected trans-2-aminocyclobutanol (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure and co-evaporate with toluene.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Sequential Derivatization
The following diagram illustrates a typical workflow for the sequential N-protection and O-acylation of this compound.
Caption: Sequential N-protection and O-acylation workflow.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its constrained cyclic structure provides a unique scaffold for the development of novel therapeutics. While detailed experimental protocols for this specific compound are not always readily available, established methodologies for related aminocycloalkanols and general functional group transformations provide a solid foundation for its successful application in the laboratory. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently and effectively utilize this promising chemical entity in their synthetic endeavors.
References
-
MySkinRecipes. (n.d.). trans-(1S,2S)-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
MySkinRecipes. (n.d.). TRANS-2-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
LookChem. (n.d.). Cas 68327-11-7,trans-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved from [Link]
-
PubMed Central. (2017, March 23). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Retrieved from [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021, October 6). De-O-acetylation using sodium methoxide. Retrieved from [Link]
-
University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
-
DTIC. (n.d.). Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminocyclobutan-1-ol. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Retrieved from [Link]
-
NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
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- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-2-Aminocyclobutanol Hydrochloride
Welcome to the dedicated technical support center for the synthesis of trans-2-aminocyclobutanol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances of this valuable synthetic building block. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable approach involves the diastereoselective reduction of a protected 2-aminocyclobutanone intermediate. This is typically achieved through a reductive amination of a cyclobutanone precursor, followed by a stereocontrolled reduction of the ketone. The trans isomer is often favored thermodynamically, but achieving high diastereoselectivity requires careful selection of reagents and conditions.
Q2: My reduction of 2-(Boc-amino)cyclobutanone is giving me a mixture of cis and trans isomers. How can I improve the trans-selectivity?
A2: Achieving high trans-selectivity can be challenging. While hydride reductions of substituted cyclobutanones can sometimes favor the cis product via attack from the less hindered face, specific conditions can promote the desired trans isomer.[1] Consider using a biocatalytic approach with a ketoreductase (KRED), which has been shown to provide excellent trans-selectivity (up to 98:2 dr).[1] For chemical reductions, exploring different hydride sources and carefully controlling the temperature are critical first steps.
Q3: I'm having trouble with the final crystallization of the hydrochloride salt. It keeps "oiling out." What should I do?
A3: "Oiling out" during crystallization is a common issue, often caused by the compound being too soluble in the chosen solvent system or cooling the solution too rapidly.[2] To resolve this, try a mixed-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (like methanol or water) at an elevated temperature, and then slowly add a "bad" or "anti-solvent" (like isopropanol, ethyl acetate, or diethyl ether) until you observe persistent turbidity. Gently reheat to get a clear solution, and then allow it to cool very slowly. Insulating the flask can encourage the formation of well-defined crystals over an oil.[2]
Q4: What are the key analytical techniques I should use to monitor my reaction and characterize the final product?
A4: A combination of techniques is essential.
-
TLC or LC-MS: To monitor the reaction progress and disappearance of starting material.
-
¹H and ¹³C NMR: For structural confirmation and to determine the diastereomeric ratio of the crude product. The coupling constants of the protons on the cyclobutane ring are crucial for assigning the cis and trans stereochemistry.[3]
-
GC-MS: Can be used, sometimes with derivatization, to assess purity and diastereoselectivity.[4]
-
Chiral HPLC: For accurate determination of enantiomeric excess if you are performing an asymmetric synthesis. This may require derivatization of the amino alcohol to a UV-active species.[5]
Part 2: Detailed Troubleshooting Guides
This section provides a deeper dive into specific problems, outlining potential causes and offering systematic solutions.
Issue 1: Low Yield in the Reductive Amination Step
-
Symptoms: Incomplete conversion of the cyclobutanone starting material or the formation of multiple side products observed by TLC or LC-MS.
-
Causality: Reductive amination is an equilibrium-driven process involving the formation of a hemiaminal and then an imine, followed by reduction.[6] Low yields can stem from an unfavorable equilibrium, slow imine formation, or side reactions.
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium for imine formation can be shifted by removing water using a Dean-Stark trap or molecular sieves. For less reactive ketones, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can catalyze the condensation step.[7] |
| Incorrect Choice of Reducing Agent | If using a strong reducing agent like NaBH₄, it can reduce the starting ketone before imine formation is complete.[7] Switch to a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can be present from the start of the reaction (direct reductive amination).[6][8] |
| Suboptimal pH | Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the reaction medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. Buffer the reaction or add a mild acid like acetic acid. |
| Side Reactions (Over-alkylation) | If using a primary amine, there is a risk of the secondary amine product reacting further. This is less of a concern in this specific synthesis but is a general consideration in reductive aminations.[8] Using a stoichiometric amount of the amine can help mitigate this. |
Issue 2: Poor Diastereoselectivity in the Ketone Reduction Step
-
Symptoms: ¹H NMR analysis of the crude product shows a significant amount of the undesired cis-2-aminocyclobutanol isomer.
-
Causality: The stereochemical outcome of the reduction of a substituted cyclobutanone is determined by the trajectory of the hydride attack on the carbonyl group. This is influenced by steric hindrance from substituents on the ring and the choice of reducing agent.
Caption: Troubleshooting logic for low diastereoselectivity.
Issue 3: Difficulty in Purification and Isolation
-
Symptoms: The final hydrochloride salt is difficult to crystallize, appears as a hygroscopic solid, or is contaminated with inorganic salts or residual solvents.
-
Causality: Amino alcohols are polar and can have high water solubility. The hydrochloride salt can also be hygroscopic. Impurities can interfere with crystal lattice formation.
| Problem | Recommended Action |
| Product is a stubborn oil | After attempting mixed-solvent crystallization, consider converting the hydrochloride salt back to the free base with a mild base (e.g., NaHCO₃), extracting into an organic solvent, drying thoroughly (Na₂SO₄), and re-precipitating the HCl salt by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane. |
| Hygroscopic Product | Dry the final product extensively under high vacuum, possibly over a desiccant like P₂O₅. Handle the material in a glove box or under an inert atmosphere if extreme dryness is required. |
| Inorganic Salt Contamination | If the product was isolated from an aqueous workup, residual salts can be carried through. Purifying the free base by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) before salt formation can effectively remove these impurities. |
| Final Product has Poor Crystalline Form | Attempt a slow recrystallization from a different solvent system. A methanol/isopropanol or ethanol/ethyl acetate system is often effective for amino alcohol hydrochlorides.[2] Ensure slow cooling to promote the growth of larger, more ordered crystals.[9] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of trans-2-(Boc-amino)cyclobutanol
This protocol focuses on achieving high trans-diastereoselectivity via a chemical reduction.
Caption: Workflow for diastereoselective reduction.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly, add a 1.0 M solution of L-Selectride® (Lithium tri-sec-butylborohydride) in THF (1.1 eq) to the cooled substrate solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of water. Allow the mixture to warm to 0 °C and then carefully add 30% aqueous H₂O₂ followed by 3M aqueous NaOH to decompose the borane complexes.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the trans-2-(Boc-amino)cyclobutanol.
Protocol 2: Deprotection and HCl Salt Formation
-
Deprotection: Dissolve the purified trans-2-(Boc-amino)cyclobutanol (1.0 eq) in a minimal amount of methanol. Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed (usually 1-3 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the crude hydrochloride salt.
-
Recrystallization: Dissolve the crude salt in a minimal amount of hot methanol or ethanol. Slowly add a less polar solvent like isopropanol or ethyl acetate until the solution becomes turbid. Reheat to clarify and then cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[2]
-
Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent (e.g., isopropanol), and dry under high vacuum to yield pure this compound.
Part 4: References
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Reductive amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis. [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). Molecules. [Link]
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Plausible explanation of the diastereoselectivity in the reduction of 2. (2017). ResearchGate. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. (n.d.). ResearchGate. [Link]
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Synthesis of Substituted 2‐Amino‐cyclobutanones. (2025). ResearchGate. [Link]
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A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. (2009). Organic Letters. [Link]
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reductive amination & secondary amine synthesis. (2020). YouTube. [Link]
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SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (2017). IDEALS. [Link]
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Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (2007). Synlett. [Link]
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Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. (2020). ResearchGate. [Link]
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Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2017). National Institutes of Health. [Link]
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A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... (2010). ResearchGate. [Link]
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Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). University of Greifswald. [Link]
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Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Journal of Pharmaceutical Sciences. [Link]
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HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. (2016). Google Patents.
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). National Institutes of Health. [Link]
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Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
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The Evolution of Chemical High-Throughput Experimentation To Address Challenging Problems in Pharmaceutical Synthesis. (2017). Accounts of Chemical Research. [Link]
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (n.d.). ResearchGate. [Link]
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"Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition ". (2020). Loyola eCommons. [Link]
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Process for the preparation of trans-4-aminocyclohexanol. (2004). Google Patents.
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Method for splitting 1-amino-alkan-2-ol compounds. (2001). Google Patents.
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Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
-
Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. (2023). Google Patents.
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. (2022). World Journal of Pharmaceutical Research. [Link]
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Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2019). Molecules. [Link]
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Navigating the Synthesis of Aminocyclobutanols: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of aminocyclobutanols. These valuable building blocks are integral to medicinal chemistry and materials science, yet their synthesis is often challenging due to the inherent strain of the four-membered ring and the presence of reactive functional groups.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes. Drawing upon established chemical principles and field-tested insights, we aim to provide a comprehensive resource to navigate the complexities of aminocyclobutanol synthesis.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses the most frequently encountered side reactions during aminocyclobutanol synthesis, offering insights into their mechanisms and providing actionable mitigation strategies.
Issue 1: Ring-Opening of the Cyclobutane Core
The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which can lead to a significant loss of the desired product and the formation of a complex mixture of acyclic byproducts.[2]
Primary Causes and Mechanistic Insights:
-
Harsh Reaction Conditions: The use of strong acids or bases, high temperatures, or certain transition metals can promote the cleavage of the C-C bonds within the cyclobutane ring.[1][3][4][5]
-
Lewis Acid Catalysis: While often used to activate functional groups, some Lewis acids can coordinate to the heteroatoms of the aminocyclobutanol and facilitate ring-opening.[6]
-
Radical Intermediates: The formation of radical intermediates, for instance through photoredox catalysis, can also lead to ring-opening as a way to relieve ring strain.[3]
Diagnostic Checklist:
-
TLC/LC-MS Analysis: The appearance of multiple new spots or peaks, often with the same mass as the starting material (isomerization) or corresponding to solvated/fragmented products, can indicate ring-opening.
-
NMR Spectroscopy: A disappearance of the characteristic signals for the cyclobutane ring protons in the ¹H NMR spectrum and the emergence of new olefinic or aliphatic signals are strong indicators of ring cleavage.
Mitigation Strategies:
-
Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures whenever possible. For acid-sensitive substrates, consider using buffered solutions or weak acids for pH adjustments.
-
Careful Selection of Catalysts: If a Lewis acid is necessary, screen for options that are less prone to inducing ring-opening. For instance, milder Lewis acids may be preferable over stronger ones.
-
Protecting Group Strategy: The strategic use of protecting groups for the amino and hydroxyl functionalities can prevent their participation in ring-opening pathways.[1]
Experimental Protocol: General Procedure for a Mild Reaction Setup
-
To a solution of the protected aminocyclobutane precursor in an appropriate anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon), add the desired reagent dropwise at a reduced temperature (e.g., 0 °C or -78 °C).
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution) while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Epimerization and Control of Stereochemistry
Controlling the stereochemistry of aminocyclobutanols is often a critical challenge, and epimerization can lead to mixtures of diastereomers that are difficult to separate.[1]
Primary Causes and Mechanistic Insights:
-
Enolate Formation: The presence of a carbonyl group adjacent to a stereocenter can lead to epimerization via enolate formation under either acidic or basic conditions.
-
Lewis Acid Influence: Certain Lewis acids can catalyze epimerization, leading to a thermodynamic mixture of stereoisomers.[7]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to the loss of stereochemical integrity.
Diagnostic Checklist:
-
Chiral HPLC/SFC: This is the most reliable method for detecting and quantifying stereoisomers.
-
NMR Spectroscopy: The appearance of new sets of signals in the ¹H or ¹³C NMR spectrum can indicate the presence of diastereomers.
Mitigation Strategies:
-
Strict Control of Reaction Conditions: Use the lowest possible temperature and shortest reaction time that allows for complete conversion.
-
Judicious Choice of Reagents: Select reagents that are known to favor the desired stereochemical outcome. For instance, sterically hindered bases can minimize epimerization.[8]
-
Strategic Use of Protecting Groups: Protecting groups can influence the stereochemical outcome of a reaction by directing incoming reagents or by preventing unwanted side reactions.
Table 1: Influence of Reaction Parameters on Stereoselectivity
| Parameter | Condition Favoring Kinetic Control | Condition Favoring Thermodynamic Control |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temperature to Reflux) |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOMe) |
| Solvent | Aprotic, non-polar (e.g., THF, Toluene) | Protic or polar aprotic (e.g., MeOH, DMF) |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying aminocyclobutanol diastereomers?
A1: Diastereomers have different physical properties and can often be separated by standard column chromatography.[9] However, if the polarity difference is small, several strategies can be employed:
-
Optimization of Chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina, or reversed-phase C18).[9]
-
Derivatization: Temporarily converting the alcohol or amine into a derivative (e.g., an ester or amide) can alter the polarity and improve separation.[10][11] The original functional groups can be regenerated after separation.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers.
Q2: How can I prevent the formation of oxazolidine rings as a side product?
A2: Oxazolidine ring formation can occur as a byproduct when reacting aminocyclobutanols with carbonyl compounds, especially unhindered aldehydes.[12] To favor the desired imine formation, it is crucial to remove water from the reaction mixture, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[12] Maintaining a slightly acidic pH (around 4-5) can also help catalyze imine formation.[12]
Q3: What protecting groups are recommended for the amino and hydroxyl groups in aminocyclobutanol synthesis?
A3: A robust protecting group strategy is essential.[1] The choice of protecting groups depends on the specific reaction conditions.
-
Amino Group: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used.
-
Hydroxyl Group: Ethers like TBDMS (tert-butyldimethylsilyl) or esters such as acetate are frequent choices. An orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of the other, is highly advantageous.[1]
Visualizing Key Concepts
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in aminocyclobutanol synthesis.
Caption: Competing reaction pathways in aminocyclobutanol synthesis.
References
- Hydrogenation and divergent epimerizations of cyclobutenes. A) Scope of... - ResearchGate. (n.d.).
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014).
- common side reactions with 1-Amino-2-butanol - Benchchem. (n.d.).
- Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols - Benchchem. (n.d.).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
- Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction | Scilit. (n.d.).
- Synthetic strategies for aminocyclitols: An updated review | Request PDF - ResearchGate. (2022).
- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
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- Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - Research Collection. (2020).
- Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3) - NIH. (n.d.).
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.).
- Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols - ACS Publications. (n.d.).
- Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines - ResearchGate. (n.d.).
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.).
- EXTENDED ABSTRACT - Open Access Journals. (n.d.).
- Ring opening of the cyclobutane in a thymine dimer radical anion - PubMed. (n.d.).
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024).
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. (2022).
- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC - NIH. (n.d.).
- Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF - ResearchGate. (2015).
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Technical Support Center: Stereoselective Synthesis of Aminocyclobutanols
Welcome to the technical support center for the stereoselective synthesis of aminocyclobutanols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth solutions for achieving high stereoselectivity in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in achieving high stereoselectivity in aminocyclobutanol synthesis?
The primary hurdles in the stereoselective synthesis of aminocyclobutanols are twofold: controlling diastereoselectivity (achieving the desired cis or trans isomer) and achieving high enantioselectivity (producing a high enantiomeric excess, or e.e., of the desired enantiomer).[1] The inherent ring strain of the cyclobutane core can also lead to undesired side reactions, such as ring-opening or rearrangements, under certain conditions.[1] Furthermore, the presence of both amino and hydroxyl groups requires a carefully planned protecting group strategy to avoid interference with the stereochemistry-determining steps.[1]
Q2: Which synthetic strategies are most commonly employed for preparing stereodefined aminocyclobutanols?
Several powerful methods exist, each with its own set of advantages and challenges:
-
[2+2] Cycloadditions: This is a cornerstone for constructing the cyclobutane ring.[2] Photochemical [2+2] cycloadditions and ketene cycloadditions are particularly common.[3] The stereochemical outcome is often dictated by the geometry of the starting alkenes and the reaction conditions.
-
Reduction of Aminocyclobutanones: The stereoselective reduction of a ketone precursor is a widely used method. The choice of reducing agent and the steric environment around the carbonyl group are critical for controlling the diastereoselectivity of the resulting alcohol.[1]
-
Norrish-Yang Photocyclization: This intramolecular reaction of α-amido ketones can produce 2-aminocyclobutanols with often high diastereoselectivity.[4][5][6][7] The stereochemical outcome is influenced by factors like hydrogen bonding in the intermediate biradical.[4][5][6][7]
-
Ring Contraction of Pyrrolidines: This method offers a stereospecific route to cyclobutanes from readily available pyrrolidine precursors.[8][9]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity in the Reduction of an Aminocyclobutanone
Symptom: Your ¹H NMR or GC-MS analysis reveals a nearly 1:1 mixture of cis and trans aminocyclobutanol isomers.
Root Cause Analysis: The facial selectivity of the hydride attack on the cyclobutanone is not well-differentiated. This can be due to insufficient steric hindrance from substituents on the ring or the choice of a non-selective reducing agent.
Solutions:
-
Steric Hindrance: The diastereoselectivity of the reduction is highly dependent on the steric bulk of the reducing agent and the substituents on the cyclobutanone.
-
Bulky Reducing Agents: Employing sterically demanding reducing agents can enhance facial selectivity. For example, Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is often used to favor attack from the less hindered face, leading to the cis-isomer.[1]
-
Substrate Modification: If possible, consider using a bulkier protecting group on the amino functionality to direct the hydride attack.
-
-
Chelation Control: If your substrate contains a coordinating group, you may be able to use chelation to control the stereochemical outcome. Reagents like zinc borohydride (Zn(BH₄)₂) can coordinate with both the carbonyl oxygen and another heteroatom, leading to a more rigid transition state and improved diastereoselectivity.
Experimental Protocol: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol [1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[1]
Issue 2: Low Enantioselectivity in an Asymmetric Synthesis
Symptom: Chiral HPLC analysis shows a low enantiomeric excess (e.e.).
Root Cause Analysis: The chiral catalyst, auxiliary, or reagent is not effectively discriminating between the two enantiotopic faces of the prochiral substrate. This can be due to several factors.
Solutions:
-
Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount.[1]
-
For asymmetric reductions, screen a variety of chiral oxazaborolidines (CBS catalysts) or other chiral ligands in combination with a borane source.[10]
-
In organocatalyzed reactions, the structure of the catalyst is critical. For example, proline and its derivatives are often used in asymmetric aldol and Mannich reactions.[11]
-
-
Reaction Condition Optimization: Asymmetric reactions are often highly sensitive to temperature, concentration, and solvent.
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness.[3] A systematic screen of solvents is recommended.
-
-
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[12]
Data Summary: Impact of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Improved e.e. | Rationale |
| Temperature | Lower | Increases the energetic difference between diastereomeric transition states. |
| Catalyst Loading | Optimal loading varies | Too low may result in a significant background reaction; too high can sometimes lead to aggregation or side reactions. |
| Solvent Polarity | Varies with reaction type | Can influence catalyst solubility, substrate conformation, and the stability of transition states.[3] |
| Concentration | Lower | Can sometimes disfavor bimolecular side reactions or catalyst deactivation pathways. |
Issue 3: Difficulty in Separating Stereoisomers
Symptom: Diastereomers or enantiomers co-elute during standard column chromatography.
Solutions:
-
Chromatographic Optimization:
-
Diastereomers: For diastereomers with similar polarities, try using a less polar solvent system and a very shallow gradient during flash chromatography.[1]
-
Enantiomers: Chiral HPLC or SFC (Supercritical Fluid Chromatography) are the methods of choice for separating enantiomers. A variety of chiral stationary phases are commercially available.
-
-
Derivatization: If chromatographic separation is challenging, consider derivatizing the alcohol or amine functionality to create new compounds with greater differences in polarity or to facilitate separation on a chiral stationary phase.[1]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted.[16][17] Lipases are commonly used for the kinetic resolution of alcohols via enantioselective acylation.[18]
Workflow for Stereoisomer Separation
Caption: Decision workflow for separating stereoisomers.
Mechanistic Insights: The Norrish-Yang Photocyclization
The Norrish-Yang reaction is a powerful tool for the synthesis of 2-aminocyclobutanols from α-amido ketones.[4][5][6][7] Understanding the mechanism is key to optimizing diastereoselectivity.
Caption: Simplified mechanism of the Norrish-Yang photocyclization.
The diastereoselectivity of the cyclization step is often controlled by hydrogen bonding within the 1,4-biradical intermediate, which influences its conformation and favors the formation of one diastereomer over the other.[4][5][6][7]
References
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Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]
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Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction - Sci-Hub. Journal of the American Chemical Society. [Link]
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Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed. Journal of the American Chemical Society. [Link]
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Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. Tetrahedron Letters. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. Molecules. [Link]
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Synthesis of Substituted 2-Amino-Cyclobutanones - Loyola eCommons. Synthetic Communications. [Link]
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Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction | Scilit. Journal of the American Chemical Society. [Link]
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Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF - ResearchGate. ResearchGate. [Link]
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" Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. Synthetic Communications. [Link]
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Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. Tetrahedron: Asymmetry. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. RSC Advances. [Link]
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Chiral auxiliary - Wikipedia. Wikipedia. [Link]
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Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes - ResearchGate. Chemistry – A European Journal. [Link]
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH. Journal of the American Chemical Society. [Link]
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Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC - NIH. Current Organic Chemistry. [Link]
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Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC - NIH. Chemical Science. [Link]
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Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination - PMC. Nature Communications. [Link]
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Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization. - SciSpace. Chemical Science. [Link]
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Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
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Diastereoselective synthesis of vicinal amino alcohols - RSC Publishing. Organic & Biomolecular Chemistry. [Link]
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1-Phenylbutan-1-ol by Means of CALB-Catalyzed Aminolyses: A Study on the Role of the Amine in the Alcohol Resolution | Request PDF - ResearchGate. ResearchGate. [Link]
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phenylbutan-1-ol by means of CALB-catalyzed aminolyses: role of the amine in the alcohol resolution | Request PDF - ResearchGate. ResearchGate. [Link]
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Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines - Chemical Communications (RSC Publishing). Chemical Communications. [Link]
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Stereoselective synthesis of polyhydroxylated aminocyclohexanes - PubMed. Organic & Biomolecular Chemistry. [Link]
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Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PubMed Central. The Journal of Organic Chemistry. [Link]
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Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. Molecules. [Link]
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A diastereoselective preparation of cyclic α-aminoboronates - PMC - NIH. Tetrahedron. [Link]
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Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. YouTube. [Link]
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The aminoindanol core as a key scaffold in bifunctional organocatalysts - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. Molecules. [Link]
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Asymmetric Organocatalysis: The 2021 Nobel Prize - YouTube. YouTube. [Link]
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Stereoselective Synthesis and Application of β‐Amino Ketones - ResearchGate. Chemistry – An Asian Journal. [Link]
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Diastereomeric salt crystallization for chiral resolution of aminocyclobutanol
Technical Support Center: Chiral Resolution of Aminocyclobutanol
Welcome to the technical support center for the chiral resolution of aminocyclobutanol via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical separation technique. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and optimize your resolution process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the theory and practice of diastereomeric salt crystallization for resolving aminocyclobutanol.
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
A: Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1] Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like simple crystallization.[2] The strategy is to convert the pair of enantiomers into a pair of diastereomers.[3] This is achieved by reacting the racemic aminocyclobutanol (a chiral base) with a single, pure enantiomer of a chiral acid, known as a resolving agent.[3][4] This acid-base reaction forms two diastereomeric salts.[5][6]
Unlike the original enantiomers, these diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[7][8] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution, allowing it to be isolated by filtration.[9][10] Finally, the isolated salt is treated with a base to "break" the salt, liberating the desired pure enantiomer of aminocyclobutanol and regenerating the resolving agent.[2][9]
Q2: How do I select an appropriate resolving agent for aminocyclobutanol?
A: The choice of resolving agent is paramount for a successful resolution.[7] For a basic compound like aminocyclobutanol, you will need a chiral acid. Key factors to consider include:
-
Chemical Compatibility: The agent must efficiently form a stable salt with the amine.[7]
-
Crystallinity of Salts: The resulting diastereomeric salts must be highly crystalline. Amorphous solids or oils are difficult to purify.[9]
-
Solubility Difference: The most critical factor is that the two diastereomeric salts exhibit a significant difference in solubility in a practical solvent system. This is what enables the separation.[8][11]
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale of work.[3][7]
A preliminary screening with several resolving agents is almost always necessary to identify the optimal choice for your specific aminocyclobutanol derivative.[7][12]
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure Type | Acidity (pKa) | Advantages | Considerations |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | pKa1 ≈ 2.98 | Readily available, inexpensive, widely documented.[3][9] | Can form complex salt mixtures due to two acidic protons.[9] |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | pKa ≈ 3.41 | Often forms highly crystalline salts, leading to high enantiomeric excess.[9] | Can be more expensive than tartaric acid.[9] |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | pKa ≈ -1.5 | Strong acid, effective for weakly basic amines; forms stable salts.[3][9] | High acidity may not be suitable for substrates with acid-sensitive groups.[9] |
| Di-p-toluoyl-tartaric acid (DTTA) | Tartaric Acid Derivative | Stronger than Tartaric Acid | Often provides better separation than tartaric acid itself. | More expensive and higher molecular weight. |
Q3: Why is the choice of solvent so critical for a successful resolution?
A: The solvent is arguably the most important variable to optimize. An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomeric salts.[7][11] The solvent influences several key aspects of the crystallization process:
-
Differential Solubility: It directly controls how much of each diastereomer remains in the solution (mother liquor) versus how much crystallizes out.[7][13]
-
Nucleation and Crystal Growth: The solvent affects the rate at which crystals form and their final size and shape (habit), which can impact filtration and washing efficiency.[7]
-
Yield and Purity: A well-chosen solvent leads to a higher yield of the desired salt with high diastereomeric purity. Sometimes, changing the solvent can even switch which enantiomer crystallizes (solvent-induced chirality switching).[14]
A systematic solvent screening process, testing a range of polarities, is the most effective way to identify the optimal solvent or solvent mixture for your system.[8][13]
Q4: How can I determine the enantiomeric excess (ee) of my resolved aminocyclobutanol?
A: After liberating the free amine from the diastereomeric salt, you must verify its enantiomeric purity. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and be detected as distinct peaks. The ratio of the peak areas gives a precise measurement of the enantiomeric excess.[15][16]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable aminocyclobutanol derivatives. The principle is similar to HPLC but uses a gaseous mobile phase.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done by using a chiral solvating agent or a chiral derivatizing agent. In the presence of a chiral agent, the NMR signals for the two enantiomers (or their diastereomeric derivatives) will be slightly different (diastereotopic), allowing for integration and calculation of the ee.[15][17]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: No crystals are forming after adding the resolving agent and cooling.
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent system.[7]
-
Solution: Your solution is likely undersaturated.
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the salts.[13]
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be less soluble (an "anti-solvent"). This will reduce the overall solubility and induce precipitation.[7][12]
-
Solvent Screening: The initial solvent choice may be poor. Conduct a systematic screening to find a solvent where the salts are less soluble.[7][13]
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution ("seeding"). This provides a template for crystal growth and can overcome the energy barrier for nucleation.[7][18]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod below the solvent level. The microscopic scratches can act as nucleation sites.[13]
-
Issue 2: My product is "oiling out" instead of crystallizing.
-
Possible Cause: "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[7][13] This is often caused by excessively high supersaturation or a crystallization temperature that is above the melting point of the diastereomeric salt.[13][19]
-
Solution:
-
Add More Solvent: Gently heat the mixture to redissolve the oil, then add more of the same solvent to reduce the concentration and lower the supersaturation level. Allow it to cool more slowly.[13][19]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid formation.[13]
-
Change the Solvent System: A different solvent, perhaps one that is less polar, might better stabilize the crystal lattice and prevent oil formation.[13]
-
Issue 3: The yield of my desired diastereomeric salt is very low.
-
Possible Cause: A significant portion of your target diastereomer is remaining in the mother liquor.[7]
-
Solution:
-
Optimize Solvent/Temperature: The desired salt may still be quite soluble. Screen for a solvent that further decreases its solubility.[7][13] Also, try lowering the final crystallization temperature and allowing for a longer crystallization time to allow the equilibrium to be reached.[7]
-
Check Stoichiometry: The molar ratio of the aminocyclobutanol to the resolving agent can significantly impact yield. While a 1:1 ratio is a common starting point, optimizing this ratio can sometimes improve the yield of the less soluble salt.[5][7]
-
Avoid Premature Isolation: Ensure the crystallization process has reached equilibrium before filtering. Stopping the process too early will leave a significant amount of product in the solution.[7]
-
Issue 4: The diastereomeric excess (d.e.) of my crystals, and thus the final enantiomeric excess (e.e.), is low.
-
Possible Cause: The crystallization process did not effectively discriminate between the two diastereomers.
-
Solution:
-
Recrystallize: The most common solution is to perform one or more recrystallizations of the isolated salt. Each recrystallization step will further enrich the less soluble diastereomer, improving the final purity.[4]
-
Slow Down Crystallization: Rapid crystal growth can trap the more soluble diastereomer within the crystal lattice, reducing purity.[19] Ensure the solution cools slowly and without vigorous agitation.
-
Re-evaluate the Resolving Agent/Solvent: The chosen combination may simply not provide good separation. A different resolving agent or solvent system may be necessary to achieve a larger solubility difference between the diastereomers.[13][19] The crystallization may also be under kinetic rather than thermodynamic control, meaning the faster-forming crystal is not necessarily the least soluble; in this case, a longer crystallization time may be detrimental.[18][20]
-
Issue 5: I'm having difficulty liberating the free aminocyclobutanol from the salt.
-
Possible Cause: Incomplete acid-base reaction or formation of emulsions during the workup.
-
Solution:
-
Ensure Complete Reaction: After dissolving the salt, add a strong base (e.g., 1M NaOH) and stir thoroughly. Use pH paper or a meter to confirm the solution is sufficiently basic (pH > 11) to ensure the amine is in its free base form.[9][21]
-
Break Emulsions: If an emulsion forms during extraction with an organic solvent, it can often be broken by adding a saturated brine (NaCl) solution.[22] This increases the ionic strength of the aqueous layer and helps force the separation of the organic and aqueous phases.
-
Choose the Right Solvent: Ensure the extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate for your aminocyclobutanol derivative.
-
Visualizations & Data
Workflow Diagrams
The overall process of diastereomeric salt resolution follows a logical sequence of steps from the initial salt formation to the final analysis.
Caption: General workflow for chiral resolution.
Caption: Troubleshooting logic for crystallization failure.
Experimental Protocols
These protocols provide a framework for your experiments. They should be adapted based on the specific properties of your aminocyclobutanol derivative.
Protocol 1: Screening for Resolving Agent and Solvent
Objective: To identify an effective chiral resolving agent and solvent system that provides crystalline salts with good separation.
Methodology:
-
Salt Formation: In separate small vials, dissolve a molar equivalent of racemic aminocyclobutanol and a candidate resolving agent (e.g., L-tartaric acid, (S)-mandelic acid) in a small amount of a solvent in which both are soluble, such as methanol or ethanol.[12] Prepare one set of vials for each resolving agent being tested.
-
Solvent Screening: To each salt solution, add a different crystallization solvent (e.g., isopropanol, acetone, ethyl acetate, toluene, water) to screen a range of polarities.[12]
-
Crystallization Induction:
-
Isolation and Analysis: If crystals form, isolate them by filtration, washing with a small amount of the cold crystallization solvent. Dry the crystals.
-
Assessment: Analyze a small portion of the crystalline material. Liberate the free amine and determine the enantiomeric excess using Chiral HPLC or another suitable method.[12] The system that provides solid, crystalline material with the highest ee is the most promising candidate for scale-up.
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Objective: To perform the chiral resolution on a larger scale using the optimized conditions from Protocol 1.
Methodology:
-
Dissolution: In an appropriately sized flask, dissolve the racemic aminocyclobutanol in the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: Slowly add a solution of one molar equivalent of the selected chiral resolving agent in the same solvent.[21][23]
-
Crystallization:
-
Cool the solution slowly and without disturbance to allow for the formation of large, well-defined crystals. A slow, controlled cooling ramp is often beneficial.
-
If using a seeding technique, add the seed crystals once the solution is saturated but before spontaneous nucleation occurs.[7]
-
Allow the mixture to stand at the final, low temperature (e.g., 0-5°C) for several hours to maximize the yield of the less soluble salt.[23]
-
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[9]
-
Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample should be taken for diastereomeric purity analysis if required. For higher purity, this solid can be subjected to one or more recrystallizations.
Protocol 3: Liberation of the Free Aminocyclobutanol
Objective: To recover the pure enantiomer of aminocyclobutanol from the purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified and dried diastereomeric salt in water or a mixture of water and an organic solvent like ethyl acetate.[7]
-
Salt Breaking: While stirring, slowly add a base (e.g., 1M or 2M NaOH solution) until the solution is strongly basic (pH > 11).[9][21] This neutralizes the acidic resolving agent and deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free aminocyclobutanol into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3x).[9]
-
Washing and Drying: Combine the organic extracts. Wash with brine to remove residual water and base. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the resolved, enantiomerically enriched aminocyclobutanol.
References
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- BenchChem. (2025). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
NIH. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
CrystEngComm (RSC Publishing). (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available at: [Link]
-
AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
-
Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Cis and Trans Isomers of Aminocyclobutanol
Welcome to the Technical Support Center for the resolution of aminocyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the cis and trans isomers of this important chemical scaffold. The spatial orientation of the amino and hydroxyl groups on the cyclobutane ring significantly impacts the molecule's physical, chemical, and biological properties, making efficient separation a critical step in synthesis and drug discovery.
This document provides in-depth, practical guidance on the most effective separation methodologies, complete with troubleshooting FAQs and detailed protocols to address common challenges encountered in the laboratory.
Foundational Principles of Isomer Separation
The core challenge in separating cis and trans isomers of aminocyclobutanol lies in their similar physical properties. However, subtle differences in polarity, steric hindrance, and the ability to form intermolecular interactions can be exploited for successful resolution. The primary techniques employed are fractional crystallization, chromatography, and enzymatic resolution.
Troubleshooting Guide & FAQs
This section is structured to provide direct answers to common issues encountered during the separation process.
2.1. Fractional Crystallization
Fractional crystallization is a classical and often scalable method that relies on the differential solubility of diastereomeric salts formed by reacting the aminocyclobutanol isomers with a chiral resolving agent.[1]
Frequently Asked Questions:
-
Q1: My diastereomeric salt mixture is not precipitating, or the yield is very low. What should I do?
-
A1: This is a common issue related to solvent choice and concentration. The ideal solvent system should fully dissolve both diastereomers at an elevated temperature and allow for the selective precipitation of one diastereomer upon cooling.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures are good starting points.
-
Concentration Adjustment: The solution may be too dilute. Carefully evaporate the solvent in vacuo until saturation is reached at a higher temperature, then allow it to cool slowly.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to induce crystallization.
-
-
-
-
Q2: The purity of my crystallized diastereomer is low. How can I improve it?
-
A2: Low purity often results from co-precipitation of the other diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Slower Cooling: Rapid cooling can trap impurities. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., 4°C) to maximize yield.
-
Vary the Resolving Agent: Not all resolving agents are equally effective. Consider screening different chiral acids (e.g., tartaric acid derivatives, mandelic acid) to find one that provides better discrimination between the isomers.
-
-
-
2.2. Chromatographic Methods
Chromatography offers high-resolution separation and is applicable to both analytical and preparative scales. The choice of chromatographic technique and stationary phase is critical.
HPLC is a powerful tool for separating aminocyclobutanol isomers, often after derivatization to enhance detectability and introduce a chiral center for separation on an achiral column.[2][3]
Frequently Asked Questions:
-
Q1: I am not getting any separation of my derivatized diastereomers on a standard C18 column. What should I try next?
-
A1: This indicates that the chosen mobile phase is not providing sufficient selectivity.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous buffer.[4]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjust the pH of your buffer to a range where the analytes are appropriately charged or uncharged.
-
Alternative Achiral Columns: If a C18 column fails, consider other stationary phases with different selectivities, such as phenyl-hexyl or cyano columns.
-
-
-
-
Q2: My peak shapes are poor (e.g., tailing, fronting). How can I improve them?
-
A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase Additives: For basic compounds like amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape.[5]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Lower Sample Load: Overloading the column can lead to peak fronting. Try injecting a smaller amount of your sample.
-
-
-
SFC is an excellent "green" alternative to normal-phase HPLC, offering fast and efficient separations, particularly for chiral compounds.[6][7][8]
Frequently Asked Questions:
-
Q1: I'm new to SFC. What is a good starting point for method development for aminocyclobutanol isomers?
-
A1: A systematic screening approach is highly effective.
-
Recommended Starting Conditions:
-
Columns: Screen a set of chiral stationary phases (CSPs) with different selectivities, such as those based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates).[9]
-
Mobile Phase: Start with a gradient of methanol in supercritical CO2.
-
Additives: Include a small percentage of a basic additive (e.g., DEA) in the methanol co-solvent to improve peak shape for the amino group.
-
-
-
-
Q2: My resolution in SFC is poor. What parameters can I adjust?
-
A2: SFC offers several parameters that can be fine-tuned for better resolution.
-
Optimization Strategies:
-
Co-solvent: Try different alcohol co-solvents (e.g., ethanol, isopropanol) as they can alter selectivity.
-
Temperature and Pressure: Lowering the temperature can sometimes increase selectivity, while adjusting the back pressure can influence the density of the mobile phase and affect retention.
-
Additive Screening: Experiment with different basic additives and their concentrations.
-
-
-
2.3. Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[10][11]
Frequently Asked Questions:
-
Q1: My enzymatic resolution is very slow and/or the conversion is low. How can I improve the reaction rate?
-
A1: Slow reaction rates can be due to several factors related to the enzyme's activity and the reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Screening: Not all lipases are effective for all substrates. Screen a panel of commercially available lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia).[10]
-
Acyl Donor: The choice of acyl donor is crucial. Activated esters like vinyl acetate or isopropenyl acetate are often more efficient than their corresponding acids.[12]
-
Solvent Choice: The solvent can dramatically affect enzyme activity. Screen non-polar organic solvents like toluene, hexane, or ethers (e.g., MTBE, diisopropyl ether).[10]
-
-
-
-
Q2: The enantioselectivity (E-value) of my enzymatic resolution is poor. What can I do?
-
A2: Low enantioselectivity means the enzyme is not discriminating well between the two enantiomers.
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.[10]
-
Enzyme and Acyl Donor Matching: The combination of the enzyme and the acyl donor can have a synergistic effect on selectivity. A systematic screening of both is recommended.
-
Controlled Conversion: For kinetic resolutions, the highest enantiomeric excess of the unreacted starting material is achieved at conversions approaching 50%. Monitor the reaction progress and stop it at the optimal point.
-
-
-
Detailed Experimental Protocols
3.1. Protocol: HPLC Separation of Derivatized Aminocyclobutanol Diastereomers
This protocol describes a general method for the indirect separation of aminocyclobutanol isomers after derivatization with a chiral derivatizing agent.
-
Derivatization:
-
Dissolve the cis/trans aminocyclobutanol mixture in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-Moshers's acid chloride, or a chiral isocyanate).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct.
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and the base. Dry the organic layer and concentrate it in vacuo.
-
-
HPLC Analysis:
-
Column: Standard achiral C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore introduced by the derivatizing agent.
-
Injection Volume: 10 µL.
-
3.2. Protocol: Enzymatic Kinetic Resolution of Aminocyclobutanol
This protocol outlines a typical procedure for the kinetic resolution of aminocyclobutanol using a lipase.
-
Reaction Setup:
-
To a solution of racemic aminocyclobutanol in an appropriate organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add the lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent for potential reuse.
-
Concentrate the filtrate.
-
-
Separation:
-
The resulting mixture of the unreacted aminocyclobutanol enantiomer and the acylated product can typically be separated by standard column chromatography on silica gel due to their significant difference in polarity.
-
Data Presentation
Table 1: Comparison of Separation Techniques for Aminocyclobutanol Isomers
| Method | Principle | Advantages | Disadvantages | Scale |
| Fractional Crystallization | Differential solubility of diastereomeric salts | Scalable, cost-effective for large quantities | Trial-and-error for solvent/resolving agent, may require multiple recrystallizations | Grams to Kilograms |
| HPLC (Chiral/Achiral) | Differential interaction with stationary phase | High resolution, analytical and preparative | Requires specialized columns, solvent consumption | Micrograms to Grams |
| SFC | Differential partitioning in supercritical fluid | Fast, "green" (less solvent waste), high throughput | Requires specialized equipment | Micrograms to Grams |
| Enzymatic Resolution | Stereoselective enzymatic reaction | High enantioselectivity, mild conditions | Limited to 50% theoretical yield for one enantiomer, enzyme cost | Milligrams to Kilograms |
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for HPLC Separation
Caption: Troubleshooting decision tree for HPLC method development.
Diagram 2: General Workflow for Enzymatic Resolution
Caption: Step-by-step workflow for enzymatic kinetic resolution.
References
- Google Patents. (n.d.). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Omics. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Purification of trans-2-Aminocyclobutanol Hydrochloride
Welcome to the technical support center for the synthesis and purification of trans-2-Aminocyclobutanol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the preparation of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your yield, purity, and stereochemical control.
I. Troubleshooting Guide: From Synthesis to Isolation
This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic pathway involves the oximation of 2-hydroxycyclobutanone followed by stereoselective reduction of the oxime and subsequent salt formation.
Diagram: General Synthetic Workflow
Caption: General synthetic route to trans-2-Aminocyclobutanol HCl.
Problem 1: Low Yield in Oxime Formation
Question: I am reacting 2-hydroxycyclobutanone with hydroxylamine hydrochloride, but my yield of the corresponding oxime is consistently low. What could be the cause?
Answer:
Low yields in oximation reactions are typically due to incomplete reaction or side reactions. Here are the primary causes and solutions:
-
Incorrect pH: The formation of an oxime from a ketone is a pH-dependent equilibrium reaction. The reaction requires a slightly acidic medium (typically pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by hydroxylamine.
-
Solution: Buffer the reaction mixture. Instead of just adding hydroxylamine hydrochloride, use a base like sodium acetate or pyridine to neutralize the excess HCl and maintain the optimal pH. Monitor the pH of the reaction and adjust as necessary.
-
-
Suboptimal Temperature: While many oximations proceed well at room temperature, the strained cyclobutane ring might require different conditions.
-
Solution: Try gently heating the reaction mixture to 30-40°C to increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Presence of Water: The reaction produces water, which can hydrolyze the oxime back to the ketone.
-
Solution: While the reaction is often run in aqueous ethanol, removing water as it forms can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Problem 2: Poor Stereoselectivity in the Reduction of 2-Hydroxycyclobutanone Oxime
Question: My reduction of 2-hydroxycyclobutanone oxime yields a mixture of cis- and trans-2-aminocyclobutanol, with a high proportion of the undesired cis-isomer. How can I favor the formation of the trans-isomer?
Answer:
The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. The goal is to favor the delivery of the hydride from the same face as the hydroxyl group, which, after inversion of priority for the new amino group, results in the trans product.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This method can offer good stereoselectivity. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face. The choice of catalyst and solvent is crucial.
-
Protocol: Use a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in an acidic medium (e.g., ethanol with acetic acid). The acidic conditions protonate the oxime, making it more susceptible to reduction and can influence the stereochemical outcome.
-
-
Metal Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common but may offer lower stereoselectivity. However, their reactivity can be tuned.
-
Solution: Use a bulky reducing agent that will preferentially attack from the less sterically hindered face of the molecule. The stereochemistry will depend on the most stable conformation of the oxime intermediate. Alternatively, biocatalytic methods using yeast reductases can exhibit high stereoselectivity.[1]
-
-
-
Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.
-
Solution: Perform the reduction at 0°C or even lower temperatures (-20°C to -40°C) and monitor the progress carefully.
-
| Reducing System | Typical Conditions | Expected Selectivity | Comments |
| H₂/Pd-C | Ethanol, Acetic Acid, RT, 50 psi | Can favor trans | Acid protonates the oxime, influencing conformation. |
| NaBH₄/Nano Cu | Ethanol, Reflux | High Yield, variable selectivity | Good for general reduction but may require optimization for stereocontrol.[2] |
| Zn/Ammonium Formate | Methanol, Reflux | Good for chemoselectivity | Often used for its mildness and selectivity in the presence of other functional groups.[3] |
| Baker's Yeast | Aqueous buffer, 28°C | Can be highly stereoselective | Offers an enantioselective route if a prochiral starting material is used.[1] |
Problem 3: Difficulty in Purifying the Final Hydrochloride Salt
Question: After forming the hydrochloride salt of trans-2-aminocyclobutanol, I am struggling with purification. The product is an oil, or the crystals are very impure. What are the best practices for crystallization?
Answer:
Purification of amino alcohol hydrochloride salts by crystallization requires careful selection of the solvent system to ensure good crystal formation and effective removal of impurities.
-
Solvent System Selection: The ideal solvent system will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Good Solvents (for dissolving): Methanol, Ethanol, Water.
-
Anti-Solvents (for precipitation): Isopropanol, Ethyl Acetate, Diethyl Ether, Acetone, Dichloromethane.
-
Recommended Approach: Start by dissolving the crude hydrochloride salt in a minimal amount of a hot "good" solvent like methanol or ethanol. Then, slowly add a "bad" solvent (anti-solvent) like isopropanol or ethyl acetate at the same elevated temperature until the solution becomes slightly turbid. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4] This mixed-solvent approach is highly effective.
-
-
"Oiling Out" Issue: The product separates as an oil instead of crystals. This often happens if the solution is supersaturated or cools too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount more of the "good" solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod can initiate crystallization.
-
Seeding with a previously obtained pure crystal can also be effective.
-
-
-
Removal of the cis-Isomer: If your product is contaminated with the cis-isomer, fractional crystallization can be effective. The two diastereomeric salts often have different solubilities.
-
Protocol: Perform a series of crystallizations. The less soluble isomer will crystallize out first. Monitor the purity of the crystalline material and the mother liquor by NMR or HPLC to track the separation.
-
Diagram: Crystallization Troubleshooting Logic
Caption: Troubleshooting logic for the crystallization of the HCl salt.
II. Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt form typically preferred for purification and storage?
A1: The free amine of 2-aminocyclobutanol is a somewhat volatile and potentially hygroscopic liquid. Converting it to the hydrochloride salt offers several advantages:
-
Stability: The salt is generally a stable, non-volatile crystalline solid, which is easier to handle and store long-term.
-
Purification: The crystalline nature of the salt makes it highly amenable to purification by recrystallization, a powerful technique for removing impurities.[5]
-
Handling: Crystalline solids are easier to weigh and transfer accurately compared to liquids.
Q2: How can I determine the purity and the cis/trans isomer ratio of my product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the structure and the isomeric ratio. The coupling constants (J-values) of the protons on the cyclobutane ring, specifically on the carbons bearing the -OH and -NH₂ groups, will be different for the cis and trans isomers. This allows for straightforward integration and quantification of the ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity. For separating stereoisomers, a chiral stationary phase may be required, or the sample can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column.[6][7]
-
Gas Chromatography (GC): GC can also be used to determine purity, often after derivatization of the polar amine and alcohol groups to make the compound more volatile.
Q3: My synthesis is racemic. How can I resolve the enantiomers of trans-2-aminocyclobutanol?
A3: Chiral resolution is the most common method for separating enantiomers of a racemic amine.[8] The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[9]
-
Principle: Diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization.[8][9]
-
Common Chiral Resolving Agents: For resolving amines, chiral carboxylic acids are used. Examples include:
-
L-(+)-Tartaric acid or D-(-)-Tartaric acid[10]
-
(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
-
General Procedure:
-
Dissolve the racemic trans-2-aminocyclobutanol free base in a suitable solvent (e.g., ethanol or methanol).
-
Add 0.5 equivalents of the chiral resolving acid (e.g., L-(+)-tartaric acid).
-
Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts.
-
Filter the crystals. This salt will be enriched in one enantiomer.
-
Liberate the free amine from the salt by treating it with a base (e.g., NaOH solution) and extracting the amine into an organic solvent.
-
The other enantiomer remains in the mother liquor and can be recovered by a similar process.
-
Q4: What are the key safety precautions when working with the reagents in this synthesis?
A4: Standard laboratory safety practices are essential. Specific hazards include:
-
Cyclobutanone: Flammable liquid.
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant.
-
Sodium Borohydride (NaBH₄) / Lithium Aluminum Hydride (LiAlH₄): React violently with water to produce flammable hydrogen gas. Must be handled under anhydrous conditions.
-
Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and catalysts like Raney Nickel and Palladium on Carbon, which can be pyrophoric (ignite spontaneously in air) when dry. The catalyst should be handled as a slurry and never allowed to dry completely in the air.
-
Hydrochloric Acid (HCl): Highly corrosive. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxycyclobutanone Oxime
-
To a solution of 2-hydroxycyclobutanone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq).
-
Add sodium acetate (1.5 eq) in one portion to buffer the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Protocol 2: Reduction and Purification of this compound
-
Dissolve the crude 2-hydroxycyclobutanone oxime (1.0 eq) in methanol.
-
Carefully add Zinc dust (3.0 eq) to the solution.
-
Add ammonium formate (5.0 eq) portion-wise while stirring. The reaction can be exothermic.[11][3]
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the oxime is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the zinc salts. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminocyclobutanol.
-
Dissolve the crude product in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in isopropanol or diethyl ether (e.g., 2M solution) dropwise until the pH is acidic (pH ~2-3, check with pH paper). The hydrochloride salt should precipitate.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
For further purification, recrystallize the solid from a hot methanol/isopropanol solvent system as described in the troubleshooting section.
IV. References
-
Chemists' Guide to Oxime Reduction. (n.d.). Scribd. Retrieved from [Link]
-
Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. (2015). International Journal of Science and Technology.
-
Reduction of oximes to corresponding amines. (2010). Sciencemadness.org. Retrieved from [Link]
-
Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. (2021). RSC Publishing.
-
Preparation of optically active amines from oximes yeast catalyzed selective reduction. (2010). Trade Science Inc.
-
Synthesis of Substituted 2-Amino-Cyclobutanones. (2008). CORE.
-
Synthetic method of cyclobutanone. (n.d.). Google Patents. Retrieved from
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. (n.d.). Organic Letters.
-
Synthesis of Substituted 2‐Amino‐cyclobutanones. (2014). ResearchGate.
-
Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. (n.d.). Caltech Authors.
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
-
Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride synthesis. (n.d.). ChemicalBook.
-
TRANS-2-AMINOCYCLOPENTANOL HYDROCHLORIDE. (n.d.). MySkinRecipes.
-
Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents. Retrieved from
-
2-Aminocyclobutan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (n.d.). Google Patents. Retrieved from
-
A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. (n.d.). Benchchem.
-
A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... (2022). ResearchGate.
-
Process Development Report. (2019). Medicines for All Institute (M4ALL).
-
Analytical Services for Purity Determination. (n.d.). BOC Sciences.
-
trans-2-Aminocyclohexanol 99 5456-63-3. (n.d.). Sigma-Aldrich.
-
[1S,2R]-trans-2-Aminocyclohexanol hydrochloride synthesis. (n.d.). ChemicalBook.
-
HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. (n.d.). Google Patents. Retrieved from
-
Alcohols II. (1983). NIOSH - CDC.
-
Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. (n.d.). Benchchem.
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (n.d.). ResearchGate.
-
Process for the preparation of trans-4-aminocyclohexanol. (n.d.). Google Patents. Retrieved from
-
Method for splitting 1-amino-alkan-2-ol compounds. (n.d.). Google Patents. Retrieved from
-
trans-2-Aminocyclohexanol 99 5456-63-3. (n.d.). Sigma-Aldrich.
-
trans-2-Aminocyclopentanol hydrochloride. (n.d.). ChemicalBook.
-
Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. (n.d.). Google Patents. Retrieved from
-
Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews.
-
trans-2-Aminocyclohexanol hydrochloride, 97+%. (n.d.). Fisher Scientific.
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of trans-2-Aminocyclobutanol Hydrochloride
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small molecule building blocks, such as aminocycloalkanes, are of significant interest due to their presence in a variety of biologically active compounds. This guide provides an in-depth analysis of the expected spectroscopic data for trans-2-Aminocyclobutanol hydrochloride, a substituted cyclobutane derivative.
Given the limited availability of published, comprehensive spectroscopic data for this specific molecule, this guide will take a comparative approach. We will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral features of the target molecule. For comparative analysis, we will draw upon data from its stereoisomer, cis-2-Aminocyclobutanol hydrochloride, and other relevant cyclic amino alcohols. This approach not only provides a robust framework for the characterization of this compound but also serves as a practical tutorial for researchers encountering similar challenges with novel compounds.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its four-membered ring and two functional groups in a trans configuration, presents a unique set of spectroscopic characteristics. The strained cyclobutane ring, the presence of hydroxyl and protonated amino groups, and the stereochemical relationship between these groups will all influence the resulting spectra.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. The chemical shift, multiplicity (splitting pattern), and coupling constants of the proton signals provide detailed information about the local electronic environment and spatial relationships between protons.
Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-1 (CH-N) | 3.5 - 4.0 | Multiplet | JH1-H2 (trans) ≈ 2-5 Hz, JH1-H4 ≈ 7-10 Hz | Deshielded by the adjacent electron-withdrawing NH₃⁺ group. The trans relationship with H-2 results in a smaller coupling constant compared to the cis couplings with the H-4 protons. |
| H-2 (CH-O) | 4.2 - 4.7 | Multiplet | JH2-H1 (trans) ≈ 2-5 Hz, JH2-H3 ≈ 7-10 Hz | Deshielded by the adjacent electronegative hydroxyl group. Similar to H-1, the trans coupling to H-1 is smaller than the cis couplings to the H-3 protons. |
| H-3, H-4 (CH₂) | 1.8 - 2.5 | Multiplets | Geminal and vicinal couplings | The diastereotopic methylene protons of the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other (geminal) and with the adjacent methine protons (vicinal). |
| OH | Variable | Broad singlet | - | The chemical shift is dependent on concentration, temperature, and solvent. The signal is often broad due to chemical exchange. |
| NH₃⁺ | Variable | Broad singlet | - | Similar to the OH proton, the chemical shift is variable and the signal is broad due to exchange and quadrupolar broadening from the nitrogen atom. |
Comparative Analysis with cis-2-Aminocyclobutanol hydrochloride:
The key difference in the ¹H NMR spectrum between the trans and cis isomers lies in the coupling constants between the H-1 and H-2 protons. In the cis isomer, these protons would exhibit a larger coupling constant (JH1-H2 (cis) ≈ 7-10 Hz) due to their dihedral angle. This difference in coupling constants is a definitive way to distinguish between the two diastereomers.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for amine hydrochlorides as it can exchange with the labile OH and NH₃⁺ protons, causing their signals to disappear, which can aid in peak assignment.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon signals are indicative of the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH-N) | 50 - 55 | The carbon attached to the amino group is deshielded. |
| C-2 (CH-O) | 65 - 70 | The carbon attached to the hydroxyl group is significantly deshielded due to the high electronegativity of oxygen. |
| C-3, C-4 (CH₂) | 20 - 30 | The methylene carbons of the cyclobutane ring are in a relatively shielded environment. |
Comparative Analysis: The chemical shifts of the carbons in the cis and trans isomers are expected to be similar, although minor differences may be observed due to subtle changes in the ring conformation and through-space interactions between the substituents.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of deuterated solvent).
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Use a wider spectral width (e.g., 0-100 ppm) to ensure all carbon signals are observed.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200-3500 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |
| 2800-3200 | N-H stretch (NH₃⁺) | Broad, Strong | The stretching vibration of the protonated amine.[1][2][3][4] |
| 2850-3000 | C-H stretch | Medium | Aliphatic C-H stretching vibrations of the cyclobutane ring. |
| 1580-1650 | N-H bend | Medium | Bending vibration of the primary amine hydrochloride.[1] |
| 1000-1250 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond.[1] |
| 1000-1200 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen bond of the secondary alcohol. |
Comparative Analysis: The IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. Minor differences might be observed in the fingerprint region (below 1500 cm⁻¹) due to differences in the overall molecular symmetry and vibrational modes.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Caption: Workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectral Data for this compound
For the free base (trans-2-Aminocyclobutanol, M.W. = 87.12 g/mol ), the following fragmentation patterns are expected under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z = 87, corresponding to the molecular weight of the free base.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6] This can lead to two primary fragment ions:
-
Loss of a C₃H₅O radical, resulting in a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak for primary amines.[6]
-
Loss of an ethyl radical from the ring opening, followed by cleavage.
-
-
Loss of Water: A peak corresponding to [M-18]⁺ at m/z = 69, due to the loss of a water molecule from the alcohol.
-
Loss of Ammonia: A peak corresponding to [M-17]⁺ at m/z = 70, due to the loss of ammonia.
Comparative Analysis: The mass spectra of the cis and trans isomers are expected to be very similar, as mass spectrometry is generally not sensitive to stereoisomerism unless specialized techniques are used.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For the hydrochloride salt, LC-MS with electrospray ionization (ESI) would be a suitable technique.
-
Ionization: Use an appropriate ionization method, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While direct experimental data is not widely available, a thorough understanding of fundamental spectroscopic principles and comparison with related structures allows for a reliable prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The key distinguishing feature between the trans and cis isomers is expected to be the coupling constant between the methine protons in the ¹H NMR spectrum. This guide provides a robust framework for researchers to confidently identify and characterize this and other novel small molecules.
References
Sources
A Tale of Two Rings: A Comparative Guide to trans-2-aminocyclopentanol and trans-2-aminocyclobutanol in Asymmetric Catalysis
For the discerning researcher in asymmetric synthesis, the selection of a chiral ligand is a critical decision that dictates the success of a catalytic transformation. The architecture of the ligand scaffold—its steric bulk, electronic properties, and conformational rigidity—is paramount in creating a chiral environment that effectively biases the formation of one enantiomer over another. Among the privileged class of 1,2-amino alcohol ligands, those based on cyclic frameworks have proven particularly effective. This guide provides an in-depth comparison of two such scaffolds: the well-established and highly successful trans-2-aminocyclopentanol and the less-explored, enigmatic trans-2-aminocyclobutanol .
While at first glance they appear to be simple homologues, the seemingly minor difference of a single carbon atom in their cycloalkane rings imparts dramatically different stereoelectronic properties. This guide will delve into the practical applications and theoretical underpinnings that distinguish these two ligands, providing experimental data, detailed protocols, and mechanistic insights to inform your catalyst design and selection.
The Established Workhorse: trans-2-aminocyclopentanol
trans-2-Aminocyclopentanol has emerged as a highly reliable and versatile chiral ligand in a variety of asymmetric transformations. Its five-membered ring adopts a low-energy envelope conformation, which provides a rigid and predictable scaffold for coordinating with a metal center. This conformational pre-organization is crucial for minimizing non-selective reaction pathways and achieving high levels of enantioselectivity.
One of the hallmark applications of trans-2-aminocyclopentanol and its derivatives is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction is a cornerstone of C-C bond formation in organic synthesis.
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc (Et₂Zn) to benzaldehyde, catalyzed by a chiral ligand derived from trans-2-aminocyclopentanol, serves as a benchmark for evaluating ligand performance. In a typical setup, the in situ generated zinc alkoxide of the amino alcohol acts as the chiral catalyst.
Table 1: Performance of trans-2-aminocyclopentanol Derivatives in the Addition of Et₂Zn to Benzaldehyde
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-2-(N,N-dibutylamino)cyclopentanol | Toluene | 0 | >95 | 97 | (R)-1-phenyl-1-propanol |
| (1R,2R)-2-(N,N-diethylamino)cyclopentanol | Hexane | 25 | 98 | 95 | (R)-1-phenyl-1-propanol |
| (1S,2S)-2-aminocyclopentanol | Toluene | 0 | 85 | 92 | (S)-1-phenyl-1-propanol |
Data compiled from representative literature.[1][2]
The high yields and excellent enantioselectivities observed are attributed to the formation of a well-defined, dimeric zinc-ligand complex. This complex acts as a chiral Brønsted acid, activating the aldehyde and directing the nucleophilic attack of the ethyl group from the diethylzinc reagent to one specific face of the carbonyl.
The Enigmatic Challenger: trans-2-aminocyclobutanol
In stark contrast to its five-membered counterpart, trans-2-aminocyclobutanol remains a largely underexplored ligand in the field of asymmetric catalysis. A comprehensive literature search reveals a scarcity of applications, and direct performance comparisons with trans-2-aminocyclopentanol in benchmark reactions are notably absent. However, related aminocyclobutanol structures have seen limited use, providing a glimpse into the potential and the challenges of this scaffold.
For instance, derivatives of 3-aminocyclobutanol have been employed as chiral catalysts in the conjugate addition of diethyl malonate to (E)-β-nitrostyrene. The results, while demonstrating catalytic activity, show modest yields and enantioselectivities, typically in the range of 60-85% yield and 62-74% ee.[3]
Table 2: Representative Performance of a 3-Aminocyclobutanol-derived Catalyst
| Reaction | Catalyst System | Yield (%) | ee (%) |
| Diethyl malonate + (E)-β-nitrostyrene | 3-aminocyclobutanol-thiourea derivative/Base | 75 | 70 |
Data is representative and intended for illustrative purposes.
The limited success and adoption of the aminocyclobutanol scaffold can be rationalized by considering the fundamental properties of the four-membered ring.
Mechanistic Insights: A Tale of Ring Strain and Conformational Dynamics
The catalytic performance disparity between the two ligands is not arbitrary; it is deeply rooted in the fundamental principles of conformational analysis and stereoelectronics. The cyclobutane ring is inherently strained, both from angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds.[4]
This high ring strain has several consequences for catalysis:
-
Conformational Instability: Cyclobutane exists in a puckered conformation, rapidly interconverting between equivalent bent forms.[4] This flexibility can be detrimental in a chiral ligand, as it may lead to the formation of multiple, energetically similar catalyst-substrate complexes, eroding enantioselectivity. The cyclopentane ring, by contrast, has a more defined and rigid low-energy conformation.
-
Altered Bonding Geometry: The bond angles within the cyclobutane ring are significantly compressed. When coordinated to a metal center, this can enforce suboptimal bite angles and coordination geometries, potentially affecting the stability and reactivity of the catalytic species.
-
Synthetic Accessibility: The synthesis of enantiopure trans-2-aminocyclobutanol is a non-trivial synthetic challenge, often requiring multi-step sequences.[5][6] In contrast, efficient chemoenzymatic and asymmetric synthetic routes to enantiopure trans-2-aminocyclopentanol are well-established, making it more readily accessible for research and development.[7]
The diagram below illustrates the fundamental structural differences and their likely impact on the formation of a chiral metal complex.
Caption: Comparative logic flow from ring structure to catalytic outcome.
Experimental Protocols
To provide a practical basis for the concepts discussed, detailed experimental protocols for the synthesis of the ligands and a representative catalytic reaction are provided below.
Protocol 1: Chemoenzymatic Synthesis of (1R,2R)-trans-2-aminocyclopentanol
This protocol outlines a lipase-catalyzed resolution, a common method for accessing enantiopure amino alcohols.
Caption: Workflow for the enzymatic resolution of trans-2-aminocyclopentanol.
Methodology:
-
To a solution of racemic trans-2-aminocyclopentanol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).
-
Add immobilized lipase (e.g., Novozym 435, ~50 mg per mmol of substrate).
-
Stir the suspension at room temperature (25-30 °C).
-
Monitor the reaction progress by chiral GC or TLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated amine and the unreacted amine can be separated by silica gel column chromatography to afford the enantiopure (1R,2R)-trans-2-aminocyclopentanol.
Protocol 2: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of the use of a trans-2-aminocyclopentanol-derived ligand in catalysis.
Methodology:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a solution of the chiral ligand (e.g., (1R,2R)-2-(N,N-dibutylamino)cyclopentanol, 0.05 eq) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 eq) and stir for 30 minutes at 0 °C.
-
-
Catalytic Reaction:
-
To the pre-formed catalyst solution, add benzaldehyde (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
The comparison between trans-2-aminocyclopentanol and trans-2-aminocyclobutanol is a compelling illustration of how subtle changes in ligand architecture can have profound catalytic consequences. trans-2-aminocyclopentanol stands as a testament to the success of conformationally restrained, five-membered ring systems in asymmetric catalysis, consistently delivering high enantioselectivity across a range of reactions. Its synthetic accessibility further cements its status as a go-to ligand for methods development.
Conversely, trans-2-aminocyclobutanol represents an area of untapped potential. The inherent ring strain and conformational flexibility that have likely hindered its development also present an intriguing challenge. Future research could focus on introducing substituents onto the cyclobutane ring to restrict its conformational freedom or exploring its use in reactions where the unique stereoelectronics of the four-membered ring could be advantageous. While it may not currently rival its five-membered counterpart, the systematic investigation of the trans-2-aminocyclobutanol scaffold could yet unveil novel and powerful catalytic systems. For now, researchers seeking reliability and proven performance would be well-advised to employ the robust trans-2-aminocyclopentanol framework.
References
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- MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules.
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A Senior Application Scientist's Guide to the Stereochemical Validation of Aminocyclobutanol Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous validation of stereochemistry are paramount. The aminocyclobutanol motif is an increasingly important structural component in modern pharmaceuticals due to its unique conformational constraints and ability to serve as a versatile scaffold.[1][2] This guide provides an in-depth comparison of synthetic strategies with a focus on stereochemical outcomes and presents a robust framework for the validation of the resulting stereoisomers.
The Strategic Importance of Stereochemistry in Aminocyclobutanol Scaffolds
The three-dimensional arrangement of atoms in aminocyclobutanol derivatives profoundly influences their pharmacological properties.[2] The inherent ring strain and puckered nature of the cyclobutane ring create distinct spatial orientations for substituents, which in turn govern molecular recognition at biological targets.[2] Consequently, the ability to selectively synthesize and definitively characterize specific diastereomers and enantiomers is a critical aspect of drug design and development.[3][4]
Comparative Analysis of Stereoselective Synthetic Strategies
The synthesis of aminocyclobutanols with defined stereochemistry presents several challenges, including the control of both diastereoselectivity (cis/trans) and enantioselectivity.[5] A variety of synthetic approaches have been developed to address these challenges, each with its own set of advantages and limitations.
Diastereoselective Approaches
A common strategy for accessing aminocyclobutanols involves the reduction of a corresponding aminocyclobutanone precursor. The choice of reducing agent and the steric environment of the substrate are critical factors in determining the diastereomeric outcome.[5]
| Synthetic Approach | Key Features | Stereochemical Outcome & Rationale | Supporting Data/Observations |
| Diastereoselective Reduction of Aminocyclobutanones | Utilizes steric hindrance to direct the approach of a reducing agent. | Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, typically favor the formation of the cis-isomer by approaching from the less sterically hindered face of the cyclobutanone. | High diastereoselectivity for the cis-isomer is often observed.[5] |
| Photocyclization of α-Amido Alkylaryl Ketones (Norrish/Yang Reaction) | Intramolecular [2+2] photocycloaddition. | The diastereoselectivity is governed by the conformational preferences of the 1,4-triplet biradical intermediate, which can be influenced by hydrogen bonding.[6][7] | High diastereoselectivities have been reported for various substrates.[6][7] |
| Michael Addition onto Cyclobutenes | Conjugate addition of N-nucleophiles to activated cyclobutenes. | The stereochemical outcome is dictated by the direction of nucleophilic attack, which can be influenced by the existing stereocenters on the cyclobutene ring. | This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides with good diastereoselectivity.[8] |
Enantioselective Approaches
Achieving enantiocontrol in aminocyclobutanol synthesis often requires the use of chiral catalysts, auxiliaries, or resolving agents.
| Synthetic Approach | Key Features | Stereochemical Outcome & Rationale | Supporting Data/Observations |
| Catalytic Asymmetric Reduction | Employs chiral catalysts, such as those based on ruthenium or rhodium, to effect the enantioselective reduction of a prochiral cyclobutanone. | The chiral ligand environment of the catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. | Moderate to high enantiomeric excesses (ee) have been achieved using this method.[9][10] |
| Chiral Resolution of Racemic Mixtures | Separation of a racemic mixture of aminocyclobutanols into its constituent enantiomers. | This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography.[11][12] | While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[13] |
| Enzymatic Resolution | Utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic aminocyclobutanol, allowing for the separation of the acylated and unreacted enantiomers. | The inherent chirality of the enzyme's active site leads to a high degree of enantioselectivity. | This method can provide access to enantiomerically pure aminocyclobutanols.[14] |
A Self-Validating Framework for Stereochemical Determination
The unambiguous determination of both relative and absolute stereochemistry is a critical, multi-step process. The following section outlines a comprehensive workflow, integrating various analytical techniques to provide a self-validating system.
Caption: Workflow for the validation of aminocyclobutanol stereochemistry.
Part 1: Determination of Relative Stereochemistry (Diastereomers)
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the relative stereochemistry of cyclobutane rings.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified aminocyclobutanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons can provide initial clues about their environment.[15][16]
-
Coupling Constants (J-values): Vicinal coupling constants (³JHH) are particularly informative. In general, cis and trans coupling constants in cyclobutanes can vary widely, but for a given system, they will be distinct.[17]
-
2D NMR (COSY and NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Confirms proton-proton coupling relationships within the ring.[18]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. A strong NOE between two protons on the cyclobutane ring indicates that they are on the same face (cis relationship).[19]
-
-
| NMR Technique | Information Gained | Key Considerations |
| ¹H NMR | Chemical shifts and coupling constants. | Can be complex due to the non-planar nature of the cyclobutane ring.[15] |
| COSY | Confirms connectivity and coupling partners. | Essential for unambiguous assignment of proton signals.[18] |
| NOESY/ROESY | Determines through-space proximity of protons, establishing relative stereochemistry. | The intensity of the NOE cross-peak is related to the distance between the protons. |
Part 2: Determination of Enantiomeric Purity and Absolute Stereochemistry
Once the relative stereochemistry has been established, the next crucial step is to determine the enantiomeric purity and, ultimately, the absolute configuration of the chiral centers.
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Chiral HPLC/SFC is the most common method for determining the enantiomeric excess (ee) of a chiral compound.
Experimental Protocol: Chiral HPLC/SFC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the aminocyclobutanol. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, or a buffered aqueous/organic mixture for reversed phase) to achieve baseline separation of the enantiomers.
-
Sample Analysis: Inject a solution of the aminocyclobutanol and integrate the peak areas of the two enantiomers.
-
Calculation: Enantiomeric excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Mosher's Ester Analysis: A Powerful NMR Method for Determining Absolute Configuration
For chiral secondary alcohols, Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration.[20][21][22][23][24] This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[20]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: React the aminocyclobutanol with both (R)- and (S)-MTPA chloride (or the acid in the presence of a coupling agent like DCC) in separate reactions to form the corresponding diastereomeric Mosher's esters.[21]
-
Purification: Purify each diastereomeric ester.
-
¹H NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis:
-
Carefully assign the proton signals for each ester.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
Protons on one side of the Mosher's ester plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration of the alcohol stereocenter.[20][22][23][24]
-
Caption: Workflow for Mosher's ester analysis.
X-ray Crystallography
When suitable single crystals can be obtained, X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry.[25] The resulting crystal structure is a three-dimensional map of the molecule, leaving no ambiguity about the spatial arrangement of its atoms.
Conclusion
The stereoselective synthesis of aminocyclobutanols is a challenging yet rewarding endeavor for medicinal chemists. The inherent structural constraints of the cyclobutane ring offer unique opportunities for drug design. A thorough understanding of the synthetic methods that control stereochemistry, coupled with a rigorous and multi-faceted analytical approach to its validation, is essential for the successful development of novel therapeutics based on this important scaffold. The integration of NMR spectroscopy, chiral chromatography, and, when possible, X-ray crystallography, provides a robust and self-validating framework for ensuring the stereochemical integrity of these valuable molecules.
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-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Retrieved from [Link]
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Beilstein Journals. (n.d.). Regio- and stereoselective synthesis of new diaminocyclopentanols. Retrieved from [Link]
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Griesbeck, A. G., Kramer, W., & Oelgemöller, M. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 124(39), 11552–11564. Retrieved from [Link]
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Scilit. (n.d.). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
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Characterization of trans-2-Aminocyclobutanol hydrochloride and its intermediates
An In-Depth Comparative Guide to the Characterization of trans-2-Aminocyclobutanol Hydrochloride and Its Intermediates
For researchers and professionals in drug development, the rigorous characterization of novel chemical entities and their synthetic precursors is a cornerstone of quality, safety, and efficacy. This compound serves as a valuable chiral building block in medicinal chemistry, making the unambiguous confirmation of its structure, purity, and stereochemistry—along with that of its intermediates—a critical task.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive characterization of this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, creating a self-validating analytical workflow. The discussion will be grounded in authoritative sources to ensure scientific integrity.
Synthetic Pathway and a Strategy for Characterization
A common and efficient route to trans-2-Aminocyclobutanol involves the reduction of an oxime intermediate. This multi-step synthesis necessitates characterization at each stage to ensure the quality of the final active pharmaceutical ingredient (API) intermediate.
The chosen synthetic pathway dictates the analytical strategy. Each step introduces specific potential impurities and structural features that must be monitored. Our approach is to apply a suite of orthogonal analytical techniques, where each method provides a unique piece of the puzzle, collectively validating the identity and purity of the compound.
Caption: Synthetic pathway for this compound.
Characterization of Intermediates
Verifying the structure and purity of intermediates is crucial for preventing downstream issues and ensuring the success of the overall synthesis.
Intermediate 1: Cyclobutanone Oxime
The formation of the oxime from cyclobutanone is a key transformation.[1][2] The primary goal is to confirm the conversion of the ketone to the oxime and to check for residual starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for confirming the structural transformation.
-
¹H NMR: The disappearance of the highly deshielded alpha-protons of cyclobutanone (typically >3 ppm) and the appearance of new signals for the protons alpha to the C=N bond (around 2.5-3.0 ppm) is a key indicator. The strained cyclobutane ring protons will exhibit complex splitting patterns.[3]
-
¹³C NMR: The most telling evidence is the disappearance of the ketone carbonyl signal (δ > 200 ppm) and the appearance of the oxime carbon (C=N) signal around δ 160 ppm.[2]
-
-
Mass Spectrometry (MS): Electron Ionization (EI) GC-MS is ideal for this volatile, neutral intermediate. It confirms the molecular weight (85.10 g/mol ) and provides a characteristic fragmentation pattern.[4]
-
Melting Point (MP): A sharp melting point close to the literature value (71-73 °C) is a good indicator of purity.
Comparative Analysis: Cyclobutanone Oxime
| Technique | Information Provided | Rationale for Use |
| ¹H & ¹³C NMR | Unambiguous structural confirmation, detection of starting material. | Provides definitive evidence of the ketone-to-oxime conversion.[5] |
| GC-MS | Molecular weight confirmation, purity assessment. | Ideal for analyzing a relatively volatile and thermally stable intermediate. |
| Melting Point | Preliminary purity assessment. | A rapid and cost-effective method to gauge purity. |
Characterization of the Final Product: this compound
The final product requires the most rigorous analysis to confirm its identity, purity, stereochemistry, and solid-state form.
Structural Elucidation
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC):
-
¹H NMR: Confirms the reduction of the oxime and the presence of the amino and hydroxyl groups. Key signals include the methine protons adjacent to the -OH and -NH₃⁺ groups. The trans configuration can often be inferred from the coupling constants between these protons, although this can be complex in a four-membered ring.
-
¹³C NMR: The disappearance of the C=N signal and the appearance of two new signals for the carbons bearing the -OH and -NH₃⁺ groups (typically in the δ 50-80 ppm range) confirms the reduction.[6]
-
2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the cyclobutane ring.[7]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) is the preferred method for this polar, salt compound. The analysis will detect the protonated free base [M+H]⁺ at m/z 102.1.
-
Tandem MS (MS/MS): Fragmentation analysis helps confirm the structure. Characteristic losses include water (H₂O) from the alcohol and ammonia (NH₃) from the amine, consistent with the fragmentation patterns of amino alcohols.[8][9]
-
Purity and Stereochemical Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: This is the most critical technique for this molecule. Chiral primary amines are crucial building blocks, and their enantiomers can have vastly different biological effects.[10] Therefore, separating and quantifying the enantiomers is paramount. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a wide range of racemates, including primary amines.[10][11][12] A successful method will provide baseline resolution of the two enantiomers, allowing for the determination of enantiomeric excess (ee).
-
Reverse-Phase HPLC: Can be used for assessing achiral purity, but derivatization is often required for good peak shape and detection of the UV-transparent aminocyclobutanol.[13]
-
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the theoretical values for the hydrochloride salt (C₄H₁₀ClNO), providing strong evidence for both purity and correct salt form.
Solid-State Characterization
-
X-Ray Crystallography (XRD): This is the gold standard for structural analysis.[14]
-
Single Crystal XRD: Provides the absolute, unambiguous 3D structure of the molecule. It definitively confirms the trans stereochemistry of the amino and hydroxyl groups and details the crystal packing and hydrogen bonding network of the hydrochloride salt.[15][16]
-
Powder XRD (PXRD): Used for bulk sample analysis to identify the crystalline form and check for polymorphism. The resulting diffractogram serves as a fingerprint for a specific crystal form.[17]
-
-
Melting Point (MP): A sharp and consistent melting point is a key specification for a pure crystalline solid. For trans-2-aminocyclohexanol hydrochloride, a similar compound, the melting point is well-defined (172-175 °C), and a similar expectation would hold for the cyclobutanol derivative.[18]
Caption: A comprehensive analytical workflow for product characterization.
Detailed Experimental Protocols
The following protocols are illustrative examples grounded in established methodologies.
Protocol 1: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate the enantiomers of trans-2-Aminocyclobutanol and determine the enantiomeric excess (ee).
-
Rationale: Polysaccharide-based CSPs are known for their broad selectivity for chiral amines.[10][11] The addition of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by interacting with residual silanols on the silica support.[10]
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK® IA or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or derivatize for fluorescence detection).[12]
-
Procedure:
-
Dissolve ~1 mg of this compound in the mobile phase to make a 1 mg/mL solution.
-
Inject 10 µL onto the column.
-
Run the analysis for a sufficient time to allow both enantiomer peaks to elute.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Protocol 2: NMR for Structural Confirmation
-
Objective: To confirm the covalent structure of this compound.
-
Rationale: High-field NMR provides the resolution needed to interpret the complex spin systems of the cyclobutane ring. Deuterated methanol (CD₃OD) is a good solvent for the hydrochloride salt and its exchangeable protons will simplify the spectrum by replacing the -OH and -NH₃⁺ protons with deuterium.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Methanol (CD₃OD).
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of CD₃OD.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D spectra (COSY and HSQC) to confirm proton-proton and proton-carbon correlations.
-
Process and analyze the spectra, assigning all relevant peaks.
-
Conclusion
The robust characterization of this compound and its synthetic intermediates is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While NMR and Mass Spectrometry are indispensable for confirming the chemical structure, chiral HPLC stands out as the critical method for ensuring stereochemical purity—a non-negotiable requirement in pharmaceutical development. Solid-state methods like X-ray crystallography provide the ultimate confirmation of absolute stereochemistry and physical form. By integrating these techniques into a cohesive and logical workflow, researchers can ensure the quality and integrity of this valuable chiral building block, paving the way for its successful application in drug discovery and development.
References
-
Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5179. Retrieved from [Link]
-
Um, B. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 188-198. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutanone oxime. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 19, 874-881. Retrieved from [Link]
-
Al-Hourani, B. J. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 5(4), 1-6. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
-
Thakuria, R., & Nangia, A. (2013). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 93(1), 79-94. Retrieved from [Link]
-
Toth, G., & Lebl, M. (2012). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Wolf, S., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Angewandte Chemie International Edition, 51(44), 10952-10968. Retrieved from [Link]
-
Peric, M., et al. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Croatica Chemica Acta, 91(2), 221-229. Retrieved from [Link]
-
Gunanathan, C. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
Zhang, W., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-235. Retrieved from [Link]
-
Sarma, B., et al. (2018). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Indian Institute of Science. Retrieved from [Link]
-
Chen, Y., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Crystal Growth & Design, 17(10), 5444-5452. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-2-Aminocyclobutanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of trans-2-Aminocyclobutanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind these procedures, fostering a culture of safety and responsibility in your laboratory.
I. Foundational Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a framework of regulations designed to minimize risk. At the federal level in the United States, the Resource Conservation and Recovery Act (RCRA) is the primary law governing the disposal of solid and hazardous waste.[1] Laboratories are considered generators of hazardous waste and must adhere to specific guidelines for waste identification, storage, and disposal.[1][2]
Key Regulatory Considerations:
-
Generator Status: Your laboratory's responsibilities under RCRA depend on the quantity of hazardous waste generated per month. Facilities are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), each with distinct regulatory requirements.[2]
-
EPA ID Number: Facilities generating more than 100 kg (approximately 220 lbs) of hazardous waste in a month are typically required to have an EPA identification number.[1][2]
-
State and Local Regulations: It is crucial to be aware that state and local regulations may be more stringent than federal requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Hazard Assessment of this compound
Based on data from similar amino alcohol hydrochlorides, we can infer the likely hazards associated with this compound.
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] | Wear protective gloves and clothing.[4][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[4][5][6] | Wear safety glasses with side-shields or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Use only in a well-ventilated area or with appropriate respiratory protection.[4] |
This table summarizes potential hazards based on data for structurally similar compounds. The actual hazards of this compound should be confirmed with a substance-specific SDS if one becomes available.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This process should be documented as part of your laboratory's standard operating procedures (SOPs).
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[3]
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Container Compatibility: The container must be made of a material compatible with the chemical. For a solid hydrochloride salt, a high-density polyethylene (HDPE) or glass container is generally suitable.[7] Avoid metal containers for acidic compounds.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[2]
-
Incompatible Wastes: Never mix this compound with incompatible materials. As an amino alcohol hydrochloride, it should be kept separate from strong bases, strong oxidizing agents, and reactive metals.
Laboratories can accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2]
-
Container Closure: Keep the waste container tightly closed except when adding waste.[7][8]
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[1][8]
-
Storage Location: The storage area should be secure, well-ventilated, and away from ignition sources.[1]
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the pickup and disposal of chemical waste.
-
Professional Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).[1] Common disposal methods for this type of compound include incineration at a licensed facility.[9]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Flowchart
Caption: Decision-making workflow for the disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable with the resources available. For large or unknown spills, contact your EHS department or emergency response team immediately.
-
Control and Contain: If the spill is small and you are trained to handle it:
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water, followed by a soap solution), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, and complete any necessary documentation.
V. Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the underlying principles of chemical safety and adhering to the detailed protocols outlined in this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Fisher Scientific. (2023, September 27). SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
HSI. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Capot Chemical Co., Ltd. MSDS of trans-3-aminocyclobutanol hydrochloride. Retrieved from [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
